Product packaging for D-Fructose-1,6-diphosphate magnesium salt(Cat. No.:CAS No. 34378-77-3)

D-Fructose-1,6-diphosphate magnesium salt

Cat. No.: B3370210
CAS No.: 34378-77-3
M. Wt: 340.12 g/mol
InChI Key: RNBGYGVWRKECFJ-ARQDHWQXSA-N
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Description

Overview of its Multifaceted Roles in Fundamental Biological Pathways

Beyond its direct participation in glycolysis and gluconeogenesis, D-fructose-1,6-diphosphate serves as a critical allosteric regulator, influencing the activity of several key enzymes and thereby coordinating various metabolic pathways. rug.nlnih.gov This regulatory function allows cells to respond swiftly to changes in energy status and metabolic demands. rug.nl

One of the most well-documented roles of D-fructose-1,6-diphosphate is as a potent allosteric activator of pyruvate (B1213749) kinase. wikipedia.orgnih.gov Pyruvate kinase catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate. The activation of pyruvate kinase by fructose-1,6-bisphosphate, a product of an earlier step in glycolysis, is a classic example of feed-forward activation. youtube.com This mechanism ensures that as the glycolytic flux increases, the later enzymes in the pathway are prepared to handle the increased flow of intermediates. youtube.com

Furthermore, D-fructose-1,6-diphosphate has been shown to influence the pentose (B10789219) phosphate (B84403) pathway (PPP). The accumulation of fructose-1,6-bisphosphate can lead to the shunting of glucose-6-phosphate into the PPP. researchgate.net This pathway is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, as well as for generating precursors for nucleotide synthesis. researchgate.nettaylorandfrancis.com In some organisms, fructose-1,6-bisphosphate can inhibit the enzyme transaldolase, which is involved in the non-oxidative phase of the PPP. nih.gov

The table below details some of the key enzymes allosterically regulated by D-Fructose-1,6-diphosphate.

EnzymePathwayEffect of D-Fructose-1,6-diphosphateConsequence of Regulation
Pyruvate Kinase GlycolysisActivationEnhances the final step of glycolysis, ensuring efficient pyruvate production. youtube.comnih.gov
Phosphofructokinase-1 (PFK-1) GlycolysisWeak Inhibition (at high concentrations)A form of feedback to modulate the rate of its own synthesis. researchgate.net
Fructose-1,6-bisphosphatase-1 (FBPase-1) GluconeogenesisInhibition (in some contexts)Prevents futile cycling with glycolysis. nih.gov
NAD+-dependent L-(+)-lactate dehydrogenase FermentationActivationCan influence the fate of pyruvate under anaerobic conditions. abcam.com
Acetate (B1210297) Kinase Bacterial MetabolismInhibitionModulates acetate metabolism in certain bacteria. abcam.com
Transaldolase Pentose Phosphate PathwayInhibition (in E. coli)Can alter the flow of intermediates in the non-oxidative PPP. nih.gov

This interactive table summarizes the diverse regulatory roles of D-Fructose-1,6-diphosphate on various enzymes, illustrating its importance in coordinating cellular metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O12P2 B3370210 D-Fructose-1,6-diphosphate magnesium salt CAS No. 34378-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RNBGYGVWRKECFJ-ARQDHWQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

488-69-7 (Parent)
Record name d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt
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DSSTOX Substance ID

DTXSID0048347
Record name D-Fructose-1,6-diphosphate
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Molecular Weight

340.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Solid
Record name Fructose 1,6-bisphosphate
Source Human Metabolome Database (HMDB)
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Solubility

94 mg/mL
Record name Fructose 1,6-bisphosphate
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CAS No.

34693-15-7, 34378-77-3, 488-69-7
Record name β-D-Fructose 1,6-diphosphate
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Record name d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt
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Record name D-Fructose, 1,6-bis(dihydrogen phosphate)
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Record name D-Fructose-1,6-diphosphate
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Record name D-fructose 1,6-bis(dihydrogen phosphate)
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Record name Fructose 1,6-bisphosphate
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D Fructose 1,6 Diphosphate in Core Metabolic Pathways

Glycolysis and D-Fructose-1,6-Diphosphate Metabolism

D-fructose-1,6-diphosphate is a central molecule in glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749). Its formation and subsequent cleavage are critical steps that control the flow of metabolites through this energy-yielding process.

D-Fructose-1,6-Diphosphate as a Key Glycolytic Intermediate

D-fructose-1,6-diphosphate (F-1,6-BP) is a doubly phosphorylated six-carbon sugar that serves as a key intermediate in glycolysis. researchgate.netbritannica.com Its formation is often considered the committed step of the pathway. Once F-1,6-BP is synthesized, the molecule is destined for cleavage into two three-carbon molecules, which will proceed through the remainder of glycolysis to generate ATP. wikipedia.org The reaction that produces F-1,6-BP is practically irreversible under physiological conditions, ensuring that the glycolytic pathway proceeds in the forward direction. britannica.comvaia.com This positions F-1,6-BP at a crucial control point, and the enzyme responsible for its formation is subject to intricate regulation. wikipedia.org

Enzymatic Formation from Fructose-6-Phosphate (B1210287) by Phosphofructokinase-1 (PFK-1)

The synthesis of D-fructose-1,6-diphosphate from fructose-6-phosphate (F6P) is catalyzed by the enzyme Phosphofructokinase-1 (PFK-1). vaia.comwikipedia.org This reaction involves the transfer of a phosphoryl group from an ATP molecule to the C1 position of F6P. proteopedia.org The reaction is as follows:

Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP wikipedia.org

This step is a major rate-determining point for glycolysis and is tightly regulated. proteopedia.org Magnesium ions (Mg2+) are essential for this reaction, as the true substrate for the kinase is the ATP-Mg2+ complex. proteopedia.org

Allosteric Regulation of PFK-1 by Cellular Energy Status and Metabolites

PFK-1 is a highly regulated allosteric enzyme, allowing the cell to adjust the rate of glycolysis based on its energy needs. wikipedia.orgnih.gov Its activity is modulated by various activators and inhibitors.

Inhibition by ATP and Citrate: High levels of ATP act as an allosteric inhibitor of PFK-1. vaia.com When cellular energy is abundant, ATP binds to a regulatory site on the enzyme, separate from the catalytic site, decreasing the enzyme's affinity for its substrate, F6P. vaia.comwikipedia.org This feedback inhibition slows down glycolysis when energy is plentiful. wikipedia.org Citrate, an intermediate of the citric acid cycle, also inhibits PFK-1, signaling that the downstream metabolic pathways are saturated. vaia.com

Activation by AMP and Fructose-2,6-bisphosphate: Conversely, high concentrations of AMP, which signal a low energy state, allosterically activate PFK-1 by counteracting the inhibitory effect of ATP. wikipedia.org The most potent activator of PFK-1 in eukaryotes is fructose-2,6-bisphosphate (F-2,6-BP). wikipedia.org F-2,6-BP increases PFK-1's affinity for F6P and reduces the inhibitory effect of ATP, thereby stimulating glycolysis when glucose is abundant. wikipedia.org

Regulator Effect on PFK-1 Cellular Condition Signaled
ATPInhibitionHigh Energy Charge
CitrateInhibitionAbundant Biosynthetic Precursors
AMPActivationLow Energy Charge
Fructose-2,6-bisphosphateActivationHigh Glucose Availability
Characterization of PFK-1 Isozymes and Tissue-Specific Expression

In mammals, PFK-1 exists as a tetramer composed of three distinct subunit types: muscle (M), liver (L), and platelet (P). wikipedia.orgnih.gov These subunits are encoded by different genes and can combine to form various isozymes (e.g., homotetramers like M4 or L4, and heterotetramers like M3L, M2L2, ML3). wikipedia.org The composition of these isozymes varies by tissue type, reflecting the specific metabolic needs of the organ. wikipedia.orgnih.gov

Muscle (PFK-M): Fast-contracting skeletal muscle, which relies on rapid glycolysis for energy, exclusively expresses the M-type subunit, forming PFK-M homotetramers. wikipedia.orgresearchgate.net This isoform exhibits high affinity for F6P. portlandpress.com

Liver (PFK-L): The liver and kidneys predominantly express the L-type subunit. wikipedia.org The PFK-L isoform has a lower affinity for F6P but is highly sensitive to allosteric regulation, which is crucial for the liver's role in maintaining blood glucose homeostasis. portlandpress.com

Platelet (PFK-P): The PFK-P isoform is expressed in various tissues, including cancer cells. researchgate.net It has a relatively low affinity for both F6P and ATP and is less sensitive to ATP inhibition, which can support high glycolytic rates regardless of the cell's energy charge. portlandpress.com

Erythrocytes (red blood cells) express both M and L subunits, resulting in a random assortment of five different isozymes (M4, M3L, M2L2, ML3, L4). wikipedia.org This tissue-specific expression and the differing kinetic properties of the isozymes contribute to the diverse rates of glycolysis and gluconeogenesis observed across different tissues. wikipedia.org

Isozyme Subunit Primary Tissue Expression Key Kinetic/Regulatory Properties
PFK-MSkeletal Muscle wikipedia.orgHigh affinity for F6P and ATP. portlandpress.com
PFK-LLiver, Kidney wikipedia.orgLow affinity for F6P; highly regulated. portlandpress.com
PFK-PPlatelets, Brain, Cancer Cells wikipedia.orgresearchgate.netLow affinity for F6P and ATP; less sensitive to ATP inhibition. portlandpress.com

Cleavage of D-Fructose-1,6-Diphosphate by Fructose-1,6-Bisphosphate Aldolase (B8822740) (FBA)

Following its synthesis, D-fructose-1,6-diphosphate is cleaved by the enzyme Fructose-1,6-bisphosphate aldolase (FBA), also known simply as aldolase. wikipedia.org This reversible reaction splits the six-carbon F-1,6-BP into two distinct three-carbon triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). nih.govacs.orgproteopedia.org

D-fructose-1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate

Although this reaction has a large positive standard free energy change (ΔG°′), making it unfavorable under standard conditions, it proceeds readily in the cell because the products are rapidly consumed by subsequent reactions in the glycolytic pathway. chegg.comyoutube.com

Aldolase Catalytic Mechanisms and Substrate Stereoselectivity

Aldolases are divided into two classes based on their catalytic mechanism. Class I aldolases, found in animals and plants, utilize a Schiff base intermediate. wikipedia.orgnih.gov Class II aldolases, found in fungi and bacteria, are metal-dependent enzymes. ebi.ac.uk

The Class I mechanism proceeds as follows:

The open-ring form of F-1,6-BP enters the active site. proteopedia.org

The ε-amino group of a catalytic lysine (B10760008) residue (Lys229 in human muscle aldolase) attacks the carbonyl carbon of the substrate. proteopedia.orgebi.ac.uknih.gov

This forms a protonated Schiff base intermediate. proteopedia.org The formation of this imine is key, as it acts as an electron sink to stabilize the carbanion intermediate formed during C-C bond cleavage. proteopedia.org

A general base, such as an aspartate residue (Asp33), facilitates the cleavage of the C3-C4 bond, releasing the first product, glyceraldehyde-3-phosphate. proteopedia.orgebi.ac.uk

This leaves an enamine intermediate covalently attached to the enzyme. youtube.com

The enamine is then tautomerized and protonated before the Schiff base is hydrolyzed, releasing the second product, dihydroxyacetone phosphate, and regenerating the free enzyme. proteopedia.org

Aldolase enzymes demonstrate remarkable stereoselectivity, controlling the configuration of the new stereogenic centers formed during the reverse (aldol condensation) reaction. acs.orgnih.gov Natural Fructose-1,6-bisphosphate aldolase is highly specific for producing F-1,6-BP with a specific stereochemistry from DHAP and G3P. nih.gov This high degree of stereocontrol is a hallmark of enzyme catalysis and has been exploited in synthetic organic chemistry. nih.govrsc.orgwhiterose.ac.uk Through directed evolution, scientists have even been able to alter the stereochemical course of aldolase reactions to produce unnatural diastereomers. nih.gov

Structural Classification and Mechanistic Distinctions of Aldolase Classes (Class I and Class II)

Fructose-1,6-bisphosphate aldolases (FBA), the enzymes that reversibly cleave fructose-1,6-bisphosphate, are categorized into two main classes based on their catalytic mechanism. researchgate.net These two classes, while catalyzing the same reaction, are evolutionarily and mechanistically distinct and share minimal sequence identity. wikipedia.orgnih.gov Both classes, however, typically feature a TIM barrel protein fold, characterized by an α/β domain, which contains the active site. wikipedia.org

Class I Aldolases: Found predominantly in animals, plants, and green algae, Class I aldolases operate through a Schiff base mechanism. researchgate.netacs.orgbu.edu The process involves the formation of a covalent intermediate between the enzyme and the substrate. A highly conserved lysine residue in the active site attacks the carbonyl carbon of dihydroxyacetone phosphate (DHAP), forming a protonated Schiff base. researchgate.netwikipedia.orgnih.gov This intermediate acts as an electron sink, facilitating the subsequent aldol (B89426) reaction or cleavage. Tyrosine residues also play a critical role by acting as stabilizing hydrogen acceptors in this mechanism. wikipedia.org The formation of the Schiff base is a defining characteristic of this class. nih.gov

Class II Aldolases: Primarily found in bacteria and fungi, Class II aldolases are metalloenzymes that require a divalent metal ion cofactor, typically Zn²⁺, for catalysis. researchgate.netwikipedia.orgresearchgate.net Instead of forming a covalent intermediate, the metal ion acts as a Lewis acid, polarizing the carbonyl group of the substrate. wikipedia.orgnih.govnih.gov This polarization increases the acidity of the adjacent carbon, facilitating the formation of a stabilized enolate intermediate necessary for the carbon-carbon bond cleavage or formation. nih.govlibretexts.orgebi.ac.uk Two histidine residues are often involved in binding the zinc cofactor. wikipedia.org

Table 1: Comparison of Class I and Class II Fructose-Bisphosphate Aldolases

Feature Class I Aldolase Class II Aldolase
Catalytic Mechanism Forms a protonated Schiff base intermediate. researchgate.netwikipedia.orgacs.org Uses a divalent metal ion to polarize the substrate's carbonyl group. wikipedia.orgnih.govnih.gov
Key Active Site Residue Conserved Lysine. researchgate.netbu.edu Metal-coordinating residues (e.g., Histidine). wikipedia.org
Cofactor Requirement None required. researchgate.net Divalent metal ion (e.g., Zn²⁺, Co²⁺, Mg²⁺). nih.govnih.govebi.ac.uk
Organismal Distribution Animals, plants, green algae. researchgate.netwikipedia.orgjournalssystem.com Bacteria, fungi. researchgate.netwikipedia.orgresearchgate.net
Research into Isozyme-Specific Activities and Organismal Distribution of FBA

Aldolase A: Primarily expressed in muscle and red blood cells, Aldolase A is considered the "glycolytic" isozyme. nih.gov It shows a high affinity for the glycolytic substrate fructose (B13574) 1,6-bisphosphate.

Aldolase B: Found mainly in the liver, kidney, and small intestine, Aldolase B is crucial for both glycolysis and gluconeogenesis. nih.gov It is unique in its ability to cleave both fructose 1,6-bisphosphate and fructose 1-phosphate with similar efficiency, the latter being a key step in dietary fructose metabolism. bu.edu

Aldolase C: This isozyme is predominantly located in the brain and other nervous tissues. nih.gov The structure of Aldolase C is very similar to that of A and B, and the subtle differences in its surface residues are thought to be responsible for its tissue-specific functions, which may include interactions with other proteins. nih.gov

The distribution of FBA classes and their isozymes is evolutionarily complex. While Class I aldolases are characteristic of higher organisms and Class II of bacteria and fungi, some bacteria and archaea also possess Class I enzymes. acs.orgjournalssystem.com In the plant kingdom, different FBA isozymes are found in the cytoplasm and chloroplasts, playing roles in glycolysis and the Calvin cycle, respectively. nih.gov

Table 2: Characteristics of Vertebrate Aldolase Isozymes

Isozyme Primary Tissue Distribution Key Metabolic Role(s) Substrate Preference
Aldolase A Muscle, Red Blood Cells nih.gov Glycolysis bu.edu High affinity for Fructose 1,6-bisphosphate
Aldolase B Liver, Kidney, Intestine nih.gov Glycolysis, Gluconeogenesis, Fructose Metabolism bu.edu Cleaves Fructose 1,6-bisphosphate and Fructose 1-phosphate
Aldolase C Brain, Nervous Tissue nih.gov Glycolysis in neural tissue Intermediate between Aldolase A and B

Gluconeogenesis and D-Fructose-1,6-Diphosphate Metabolism

In the anabolic pathway of gluconeogenesis, which synthesizes glucose from non-carbohydrate precursors, the conversion of D-fructose-1,6-diphosphate is a critical control point. This step is not the simple reversal of the corresponding reaction in glycolysis.

Fructose-1,6-Bisphosphatase (FBPase) as a Rate-Limiting Enzyme in Gluconeogenesis

Fructose-1,6-bisphosphatase (FBPase) is the enzyme that catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. nih.govvaia.com This reaction is one of the key irreversible steps in gluconeogenesis. nih.gov FBPase is considered a rate-limiting enzyme because its activity is tightly regulated, effectively controlling the flow of substrates towards glucose synthesis. wikipedia.orgoup.com This regulation prevents a "futile cycle" where fructose-6-phosphate and fructose-1,6-bisphosphate are interconverted simultaneously, which would lead to a net consumption of ATP without any metabolic benefit. nih.gov Its strategic position allows it to control the entry of all three-carbon precursors (like lactate (B86563), pyruvate, and glycerol) into the final stages of glucose production. wikipedia.orgtaylorandfrancis.com

Enzymatic Hydrolysis of D-Fructose-1,6-Diphosphate by FBPase

The reaction catalyzed by FBPase is the dephosphorylation of D-fructose-1,6-diphosphate at the C1 position:

D-fructose 1,6-bisphosphate + H₂O → D-fructose 6-phosphate + Pi wikipedia.org

This hydrolysis reaction is exergonic and essentially irreversible under physiological conditions. The catalysis is dependent on the presence of divalent metal ions, with Mg²⁺ and Mn²⁺ being the preferred cofactors. wikipedia.org The mechanism involves the metal ions coordinating with the substrate and a nucleophilic water molecule. One proposed mechanism suggests that a hydroxide (B78521) ion, generated via the action of active site residues like Asp74 and Glu98, attacks the phosphorus atom of the 1-phosphate group, leading to its cleavage. ebi.ac.ukresearchgate.net

Allosteric and Competitive Regulatory Mechanisms of FBPase Activity

FBPase is a highly regulated allosteric enzyme. mdpi.com Its activity is modulated by several cellular metabolites that signal the energy status of the cell. This regulation ensures that gluconeogenesis is active when energy is plentiful and biosynthetic precursors are available, and inactive when the cell requires energy via glycolysis. The binding of allosteric inhibitors induces a significant conformational change in the enzyme's tetrameric structure, shifting it from an active "R" (relaxed) state to a less active "T" (tense) state. nih.govresearchgate.net

Impact of AMP and Fructose-2,6-Bisphosphate on FBPase Kinetics

Two of the most significant physiological inhibitors of FBPase are adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate (Fru-2,6-P₂).

AMP: AMP is a key indicator of a low cellular energy state. It acts as a potent allosteric inhibitor of FBPase. nih.govoup.com AMP binds to a distinct allosteric site, approximately 28 Å away from the active site. nih.gov This binding event triggers a large conformational change, reducing the enzyme's affinity for its substrate and stabilizing the inactive T-state. nih.govnih.gov

Fructose-2,6-Bisphosphate (Fru-2,6-P₂): Fru-2,6-P₂ is a powerful allosteric regulator whose levels are controlled by hormones like insulin (B600854) and glucagon (B607659). wikipedia.org It acts as a competitive inhibitor of FBPase, binding to the active site and sterically hindering the access of the substrate, fructose-1,6-bisphosphate. nih.gov It also enhances the inhibitory effect of AMP. nih.gov The presence of Fru-2,6-P₂ causes the enzyme's substrate-velocity curve to shift from a hyperbolic (Michaelis-Menten) shape to a sigmoidal one, indicating a decrease in enzyme affinity for its substrate. nih.govnih.gov

Table 3: Key Regulators of Fructose-1,6-Bisphosphatase (FBPase) Activity

Regulator Type of Regulation Effect on FBPase Activity Cellular Condition Signaled
AMP Allosteric Inhibition nih.govmdpi.com Potent inhibitor Low energy charge
Fructose-2,6-Bisphosphate Competitive Inhibition nih.gov / Allosteric Inhibition wikipedia.org Potent inhibitor; increases sigmoidicity nih.gov High insulin/glucagon ratio (Fed state)
ATP Activation mdpi.com Stimulator High energy charge
Mg²⁺/Mn²⁺ Cofactor Required for catalysis wikipedia.org N/A (Required for function)
Structural and Dynamic Insights into FBPase Allosteric Transitions and Information Transmission

Fructose-1,6-bisphosphatase (FBPase), the enzyme responsible for hydrolyzing D-fructose-1,6-diphosphate to fructose-6-phosphate, is a key regulatory point in gluconeogenesis. Its activity is tightly controlled through allosteric mechanisms, which involve conformational changes that transmit information from regulatory sites to the active site.

Crystal structures of FBPase, both with and without the allosteric inhibitor AMP, have provided significant insights into these transitions. nih.gov The enzyme exists as a tetramer and can adopt distinct quaternary conformations, primarily the active R-state and the inactive T-state. plos.org The binding of AMP induces a significant conformational change, causing a transition from the R-state to the T-state. researchgate.net This transition involves a substantial rotation of one pair of subunits relative to the other. researchgate.net

A critical element in this allosteric communication is a dynamic loop within the active site (residues 52-72). plos.org In the active R-state, this loop can switch between an "engaged" and a "disordered" conformation. researchgate.net The engaged state is stabilized by the presence of divalent metal ions like Mg²⁺ or Mn²⁺ and the substrate, D-fructose-1,6-diphosphate, and is essential for catalysis. researchgate.net When AMP binds, it promotes the T-state, which in turn stabilizes a "disengaged," inactive conformation of this loop, rendering the enzyme less active. researchgate.net

Molecular dynamics simulations and site-directed mutagenesis studies have further elucidated the pathways of information transmission within the FBPase protein. nih.gov These studies have identified key amino acid residues at the subunit interfaces and within the AMP binding site that are crucial for mediating the conformational changes upon ligand binding. nih.govplos.org For instance, mutations in the AMP binding site can abolish the cooperative response to this inhibitor. nih.gov These structural and dynamic changes ensure that the catalytic activity of FBPase is exquisitely sensitive to the cell's energy status, as signaled by the concentration of AMP. nih.govplos.orgresearchgate.net

Post-Translational Modifications of FBPase and their Regulatory Consequences (e.g., Phosphorylation)

Beyond allosteric regulation, the activity of Fructose-1,6-bisphosphatase (FBPase) is also modulated by post-translational modifications (PTMs), which can significantly alter the enzyme's kinetic properties and regulatory responses. These modifications provide an additional layer of control, allowing for fine-tuning of gluconeogenesis in response to various physiological conditions.

One of the key PTMs regulating FBPase is phosphorylation. For instance, in the red-eared slider turtle, an animal known for its ability to survive long periods without oxygen (anoxia), FBPase undergoes increased threonine phosphorylation during anoxic conditions. nih.govmdpi.com This phosphorylation is associated with a significant decrease in the enzyme's maximal activity (Vmax) and a reduced affinity for its substrate, D-fructose-1,6-diphosphate. nih.govmdpi.com These changes ultimately lead to the suppression of FBPase activity and the inhibition of gluconeogenesis, a crucial adaptation for conserving energy during periods of oxygen deprivation. nih.govmdpi.com

In addition to phosphorylation, other PTMs such as ubiquitination and SUMOylation have been identified on FBPase. nih.gov While the specific consequences of these modifications on turtle FBPase are still under investigation, they are known to be important regulators of enzyme activity, protein-protein interactions, and protein stability in other contexts. nih.gov These findings highlight the multifaceted nature of FBPase regulation, where PTMs work in concert with allosteric effectors to control metabolic flux through gluconeogenesis.

Characterization of Bifunctional FBP Aldolase/Phosphatase (FBA/P) in Archaea and other Organisms

In contrast to the separate enzymes for aldol condensation and dephosphorylation found in many organisms, most archaea and some deeply branching bacteria possess a remarkable bifunctional enzyme known as fructose-1,6-bisphosphate (FBP) aldolase/phosphatase (FBA/P). researchgate.netresearchgate.net This single enzyme catalyzes two distinct and sequential reactions in the gluconeogenic pathway. researchgate.netnih.gov

First, it performs a reversible aldol condensation of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GA3P) to form FBP. researchgate.netnih.gov Subsequently, it catalyzes the irreversible dephosphorylation of FBP to produce fructose-6-phosphate (F6P) and inorganic phosphate. researchgate.netnih.gov This bifunctionality is achieved within a single catalytic domain, a departure from the more common scenario where bifunctional enzymes have two separate catalytic domains. researchgate.netnih.gov

Structural studies have revealed the fascinating molecular mechanism behind this dual activity. The enzyme undergoes a dramatic, substrate-induced conformational change in its active site. researchgate.netnih.gov This "metamorphosis" of the active-site architecture allows it to perform two chemically distinct reactions. researchgate.netnih.gov For the aldolase reaction, a critical lysine residue forms a Schiff base with DHAP. nih.gov Following the condensation, the active site remodels itself to facilitate the hydrolysis of the phosphate group from FBP. researchgate.net This structural flexibility is crucial for the enzyme's dual catalytic function. researchgate.net The FBA/P from various archaea, such as Thermococcus kodakarensis and Sulfolobus tokodaii, has been characterized, highlighting its thermostable nature, which is advantageous for these organisms living in extreme environments. researchgate.netuniprot.org

Key Characteristics of Bifunctional FBP Aldolase/Phosphatase (FBA/P)
CharacteristicDescriptionReferences
FunctionCatalyzes both the aldol condensation of DHAP and GA3P to FBP, and the dephosphorylation of FBP to F6P. researchgate.netnih.govuniprot.orguniprot.org
OrganismsFound in most archaea and some deeply branching bacteria. researchgate.net
StructureConsists of a single catalytic domain that undergoes conformational changes. researchgate.netnih.gov
MechanismActive-site metamorphosis allows for two distinct chemical reactions. researchgate.netnih.gov

Interplay between Glycolysis and Gluconeogenesis via the D-Fructose-1,6-Diphosphate Cycle

The interconversion of fructose-6-phosphate and D-fructose-1,6-diphosphate represents a critical regulatory node in central metabolism. This conversion is catalyzed by phosphofructokinase-1 (PFK-1) in the glycolytic direction and fructose-1,6-bisphosphatase (FBPase) in the gluconeogenic direction. The simultaneous operation of these two opposing reactions constitutes a "futile cycle," which, far from being wasteful, plays a crucial role in metabolic control.

Analysis of Futile Cycling and its Impact on Metabolic Flux Control

A futile cycle occurs when two opposing metabolic pathways run simultaneously, resulting in the net consumption of ATP. researchgate.net In the context of D-fructose-1,6-diphosphate, the cycle involves the phosphorylation of fructose-6-phosphate to D-fructose-1,6-diphosphate by PFK-1, followed by the dephosphorylation of D-fructose-1,6-diphosphate back to fructose-6-phosphate by FBPase. biologists.com Each turn of this cycle results in the net hydrolysis of one ATP molecule. biologists.com

While seemingly inefficient, this cycling provides a mechanism for sensitive regulation of metabolic flux. researchgate.net By expending energy, the futile cycle can shift the effective equilibrium of the reactions, allowing for a much greater and more rapid response to changes in the concentrations of allosteric effectors. researchgate.net This enhanced sensitivity is crucial for maintaining metabolic homeostasis. The rate of futile cycling can be influenced by various factors, and it is believed to be a key regulatory mechanism in metabolism. researchgate.net In some organisms, such as bumblebees, it has been hypothesized that this cycle could contribute to thermogenesis, although the significance of this role is still debated. biologists.com Studies in Escherichia coli have shown that under certain growth conditions, the extent of this futile cycling can be limited. nih.gov

Coordinated Regulation of PFK-1 and FBPase Activities in Metabolic Homeostasis

The activities of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase) are reciprocally and tightly regulated to prevent wasteful, uncontrolled futile cycling and to ensure that the direction of metabolic flux (either glycolysis or gluconeogenesis) meets the cell's needs. nih.govresearchgate.net This coordinated regulation is achieved through a combination of allosteric effectors and hormonal control.

A key allosteric regulator is fructose-2,6-bisphosphate (F2,6BP), which is a potent activator of PFK-1 and an inhibitor of FBPase. nih.govyoutube.com The levels of F2,6BP are controlled by a bifunctional enzyme, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). nih.govnih.gov Hormones like insulin and glucagon regulate the activity of this bifunctional enzyme, thereby controlling the concentration of F2,6BP and, consequently, the relative activities of PFK-1 and FBPase. youtube.com

Other allosteric effectors also play a crucial role. ATP, a sign of high energy charge, inhibits PFK-1, while AMP, an indicator of low energy, activates PFK-1 and inhibits FBPase. youtube.com Citrate, an intermediate of the citric acid cycle, also inhibits PFK-1, signaling that the cell's energy and biosynthetic needs are being met. youtube.com This intricate network of regulation ensures that glycolysis and gluconeogenesis are not highly active at the same time, allowing the cell to efficiently manage its energy resources and maintain metabolic balance. nih.gov

Coordinated Regulation of PFK-1 and FBPase
RegulatorEffect on PFK-1Effect on FBPaseReferences
Fructose-2,6-bisphosphateActivationInhibition nih.govyoutube.com
ATPInhibition- youtube.com
AMPActivationInhibition youtube.com
CitrateInhibition- youtube.com

Linkages of D-Fructose-1,6-Diphosphate to Other Metabolic Pathways

D-fructose-1,6-diphosphate (FBP) is not only a central intermediate in glycolysis and gluconeogenesis but also serves as a key signaling molecule that influences other metabolic pathways. rug.nl Its intracellular concentration can correlate with the glycolytic flux, allowing it to act as a flux-signaling metabolite. rug.nl

FBP has been shown to modulate the activity of enzymes in various other metabolic processes, including amino acid synthesis, nucleotide synthesis, and lipid metabolism. rug.nl For example, FBP generally has an activating effect on several enzymes involved in lipid metabolism. rug.nl In contrast, it tends to inhibit the activity of different enzymes responsible for nucleotide synthesis. rug.nl

Furthermore, FBP can influence gene expression by modulating the activity of transcription factors. rug.nl In E. coli, the transcription factor 'catabolite repressor activator' (Cra) is thought to be regulated by FBP. rug.nl Cra controls the transcription of numerous operons related to carbon and energy metabolism. rug.nl

The metabolism of fructose itself provides a direct link to the glycolytic pathway at the level of FBP. In the liver, fructose is phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. youtube.com Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). youtube.com Both DHAP and G3P are intermediates of glycolysis, effectively bypassing the main regulatory step catalyzed by PFK-1. youtube.com This can lead to a rapid influx of substrates into the lower part of glycolysis and other connected pathways. nih.gov

Additionally, FBP has been implicated in the chelation of iron, potentially acting as an antioxidant by preventing the formation of reactive oxygen species. wikipedia.org

Integration with the Pentose (B10789219) Phosphate Pathway and Production of Related Metabolites

D-fructose-1,6-diphosphate, an intermediate of glycolysis, plays a significant regulatory role in its parallel metabolic route, the Pentose Phosphate Pathway (PPP). The PPP is a crucial pathway for generating NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress, and for producing pentose sugars for nucleotide synthesis. researchgate.netwikipedia.org The integration between glycolysis and the PPP is mediated by shared intermediates, including fructose-6-phosphate and glyceraldehyde-3-phosphate. reactome.orgresearchgate.net

The accumulation of D-fructose-1,6-diphosphate can potently shunt glucose-6-phosphate into the PPP. researchgate.net This redirection occurs as high levels of fructose-1,6-bisphosphate act as a feedback signal, modulating enzymatic activities at the branch point between the two pathways. researchgate.net Specifically, research in Escherichia coli has shown that fructose-1,6-bisphosphate can inhibit the enzyme transaldolase. nih.gov Transaldolase is a key enzyme in the non-oxidative phase of the PPP, catalyzing the transfer of a three-carbon unit. nih.gov This inhibition can lead to an accumulation of upstream PPP intermediates, such as ribose-5-phosphate, which is vital for anabolic reactions like nucleotide and nucleic acid synthesis. wikipedia.orgnih.gov

The primary products of the PPP that are influenced by this integration include:

NADPH: Generated in the oxidative phase of the PPP, NADPH provides the reducing power for biosynthetic reactions, such as fatty acid synthesis, and for the regeneration of glutathione (B108866) to combat oxidative damage. researchgate.netwikipedia.org

Ribose-5-phosphate (R5P): A direct precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). wikipedia.org

Erythrose-4-phosphate (E4P): Produced during the non-oxidative phase, E4P is a critical precursor for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. wikipedia.org

Table 1: Key Metabolites of the Pentose Phosphate Pathway Linked to Fructose-1,6-Diphosphate Integration

Metabolite Abbreviation Role Connection to Fructose-1,6-Diphosphate
Nicotinamide Adenine Dinucleotide Phosphate (reduced) NADPH Provides reducing equivalents for biosynthesis and antioxidant defense. wikipedia.org Production is stimulated when F-1,6-BP shunts glucose-6-phosphate into the PPP. researchgate.net
Ribose-5-Phosphate R5P Precursor for nucleotide and nucleic acid synthesis. wikipedia.org Its concentration can be elevated by F-1,6-BP-mediated inhibition of transaldolase. nih.gov
Erythrose-4-Phosphate E4P Precursor for aromatic amino acid synthesis. wikipedia.org Formed in the non-oxidative PPP, which is interconnected with glycolysis via F-1,6-BP downstream products. wikipedia.orgresearchgate.net

Involvement in the Calvin-Benson Cycle

In photosynthetic organisms, D-fructose-1,6-diphosphate is a central intermediate in the Calvin-Benson Cycle (also known as the reductive pentose phosphate pathway), the metabolic pathway responsible for converting atmospheric carbon dioxide into carbohydrates. conductscience.comwikipedia.org This cycle occurs in the stroma of chloroplasts and utilizes the ATP and NADPH produced during the light-dependent reactions of photosynthesis. wikipedia.orgbyjus.com

The Calvin-Benson cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. wikipedia.orglibretexts.org D-fructose-1,6-diphosphate is formed during the reduction and regeneration phases. libretexts.orgquizlet.com Its synthesis is catalyzed by the enzyme aldolase, which combines two triose phosphate molecules—glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). wikipedia.orglibretexts.org This reaction is essentially the reverse of the corresponding step in glycolysis. libretexts.org

Following its formation, D-fructose-1,6-diphosphate is irreversibly dephosphorylated by the enzyme fructose-1,6-bisphosphatase (FBPase) to yield fructose-6-phosphate and inorganic phosphate. conductscience.comlibretexts.org This step is a key regulatory point and is considered one of the rate-limiting steps of the cycle. libretexts.org The enzyme FBPase requires a metal ion cofactor, typically magnesium (Mg²⁺), for its catalytic activity. wikipedia.org The resulting fructose-6-phosphate can then be converted into glucose, used to regenerate the initial CO₂ acceptor molecule (ribulose-1,5-bisphosphate), or diverted to synthesize other essential carbohydrates like starch and sucrose (B13894). conductscience.comwikipedia.org

Table 2: Role of D-Fructose-1,6-Diphosphate in the Calvin-Benson Cycle

Cycle Phase Key Reaction Involving F-1,6-DP Enzyme Significance
Reduction/Regeneration Glyceraldehyde-3-phosphate (G3P) + Dihydroxyacetone phosphate (DHAP) → D-fructose-1,6-diphosphate Aldolase Condenses three-carbon units to form a six-carbon sugar phosphate, linking the reduction phase to the regeneration of the CO₂ acceptor. wikipedia.orglibretexts.org
Regeneration D-fructose-1,6-diphosphate + H₂O → D-fructose-6-phosphate + Pi Fructose-1,6-bisphosphatase (FBPase) An irreversible, rate-limiting step that drives the cycle forward and produces a precursor for glucose synthesis and RuBP regeneration. conductscience.comlibretexts.orgwikipedia.org

Precursor Roles in Biosynthetic Routes via Downstream Intermediates

D-fructose-1,6-diphosphate is a pivotal metabolic node, and its downstream catabolic products serve as fundamental building blocks for a wide array of biosynthetic pathways. The cleavage of D-fructose-1,6-diphosphate by the enzyme aldolase yields two crucial three-carbon intermediates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). researchgate.netnih.gov These compounds are not only central to energy metabolism but are also precursors for numerous fine chemicals and essential biomolecules. researchgate.netnih.gov

The primary biosynthetic roles stemming from these downstream intermediates include:

Carbohydrate Synthesis: In plants, surplus G3P generated during the Calvin cycle is exported from the chloroplast and serves as the starting point for synthesizing sucrose (for transport) and starch (for storage). wikipedia.org Two molecules of G3P can be combined to form one molecule of glucose. byjus.com

Lipid Synthesis: Dihydroxyacetone phosphate (DHAP) can be reduced to glycerol-3-phosphate, which forms the backbone of triglycerides (fats) and glycerophospholipids, the primary components of cellular membranes.

Amino Acid Synthesis: The glycolytic pathway, which proceeds from G3P, produces intermediates such as 3-phosphoglycerate (B1209933) and phosphoenolpyruvate (B93156), which are precursors for the synthesis of amino acids including serine, glycine, cysteine, and the aromatic amino acids.

Specialized Metabolite Synthesis: The intermediates derived from D-fructose-1,6-diphosphate contribute to more specialized pathways. For instance, fructose-6-phosphate, formed from the dephosphorylation of fructose-1,6-diphosphate, is a substrate for fructose-6-phosphate aldolase (FSA). This enzyme can be used in chemo-enzymatic processes to synthesize precursors for iminosugars like D-fagomine. plos.org

Table 3: Biosynthetic Products Derived from Downstream Intermediates of D-Fructose-1,6-Diphosphate

Downstream Intermediate Precursor for Example of Final Product(s) Metabolic Context
Glyceraldehyde-3-Phosphate (G3P) Glucose, Amino Acids Starch, Sucrose, Serine, Glycine Photosynthesis, Glycolysis wikipedia.orgnih.gov
Dihydroxyacetone Phosphate (DHAP) Glycerol (B35011) backbone Triglycerides, Phospholipids Glycolysis, Lipid Synthesis
Fructose-6-Phosphate Iminosugar precursors D-fagomine Chemo-enzymatic synthesis plos.org

D Fructose 1,6 Diphosphate As a Biochemical Regulator and Signaling Molecule

Allosteric Activation of Key Metabolic Enzymes by D-Fructose-1,6-Diphosphate

FDP serves as a potent allosteric activator for several enzymes, ensuring the smooth progression of glycolysis and related pathways. This feed-forward activation mechanism ensures that an accumulation of an early glycolytic intermediate stimulates the later steps of the pathway, thereby preventing a metabolic bottleneck and efficiently producing ATP. youtube.comyoutube.com

Pyruvate (B1213749) kinase (PK) catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. nih.govresearchgate.net The allosteric activation of PK by FDP is a textbook example of feed-forward regulation in metabolism. youtube.com This activation is crucial for coordinating the rate of the upper and lower phases of glycolysis. youtube.com When upstream glycolytic activity increases, the resulting rise in FDP concentration signals PK to increase its activity, thereby pulling the pathway forward. nih.govresearchgate.net

The allosteric binding site for FDP on pyruvate kinase is distinct from the active site, located approximately 40 Å away within the C-terminal regulatory domain (C-domain). nih.govresearchgate.netnih.gov This site was first identified in the crystal structure of yeast pyruvate kinase. nih.govresearchgate.net Structural studies have revealed that the binding pocket is formed by several loops, including a phosphate-binding loop and an effector loop. nih.gov The binding of FDP is primarily ionic, involving interactions between the phosphate (B84403) groups of FDP and specific residues within the binding site. nih.govnih.gov For instance, in human liver pyruvate kinase (hL-PYK), the 1'-phosphate of FDP interacts with Arg501. nih.gov While a single phosphate group is necessary to elicit an allosteric response, the presence of the second phosphate on FDP is crucial for tight binding and effector specificity. nih.gov The specific conformation of the fructose (B13574) ring also plays a role in ensuring the correct positioning of the phosphate groups for optimal binding. nih.gov

The binding of FDP to its allosteric site triggers a significant conformational change in the enzyme, transitioning it from an inactive or low-activity state (T-state) to a highly active state (R-state). nih.govresearchgate.net This activation mechanism involves substantial domain motions. researchgate.net FDP binding induces a destabilization of an α-helix that bridges the allosteric and active sites within the same monomer. nih.gov This destabilization leads to increased flexibility in the (β/α)8-barrel domain and the active site loops that are responsible for substrate binding, ultimately enhancing the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP). nih.govnih.gov This process is also described as a "metal relay," where the allosteric signal is transmitted from the FDP binding site to the active site, influencing the coordination of catalytic metal ions and thereby increasing the enzyme's catalytic efficiency. nih.govresearchgate.net

Mammals express four different isozymes of pyruvate kinase (M1, M2, L, and R), which exhibit distinct regulatory properties. nih.govresearchgate.netoup.com The M1 and M2 isozymes are produced from the same gene through alternative splicing, while the L and R types are produced from a separate gene. researchgate.net This isozyme diversity allows for tissue-specific metabolic regulation.

The allosteric activation by FDP is a key feature that distinguishes these isozymes. The M1-PK isozyme, found in muscle and brain, has a high affinity for its substrate PEP and is not allosterically activated by FDP. researchgate.net In contrast, the M2-PK isozyme, typically expressed in fetal tissues and tumor cells, displays lower activity and is strongly activated by FDP. nih.govresearchgate.netnih.gov The L-PK (liver) and R-PK (red blood cell) isozymes are also allosterically regulated by FDP. oup.com The structural basis for this difference lies in the amino acid sequence of the FDP-binding site, which is affected by the alternative splicing that generates the M1 and M2 isoforms. nih.govresearchgate.net For example, the presence of a lysine (B10760008) residue in the FDP-binding site of PKM2 facilitates the binding of the negatively charged FDP, whereas a negatively charged glutamate (B1630785) at the same position in PKM1 inhibits FDP binding. researchgate.net

Table 1: Isozyme-Specific Regulation of Pyruvate Kinase by FDP

IsozymeTissue ExpressionAllosteric Regulation by FDPKey Characteristics
M1-PK Skeletal muscle, heart, brain oup.comNo researchgate.netConstitutively active, high affinity for PEP.
M2-PK Fetal tissues, tumor cells oup.comYes (Activator) nih.govresearchgate.netExists as a less active dimer or a highly active tetramer; FDP promotes the tetrameric state.
L-PK Liver oup.comYes (Activator) oup.comAlso regulated by phosphorylation in response to hormonal signals.
R-PK Red Blood Cells oup.comYes (Activator) nih.govEssential for erythrocyte glycolysis and energy production.

Beyond pyruvate kinase, FDP also allosterically activates other enzymes. One notable example is the NAD+-dependent L-(+)-lactate dehydrogenase (nLDH) from certain bacteria, such as Butyrivibrio fibrisolvens and Lactococcus lactis. nih.govnih.gov This enzyme is crucial for fermentation, where it catalyzes the reduction of pyruvate to lactate (B86563). nih.govebi.ac.uk FDP activation ensures that when glycolysis is active, the cell can efficiently regenerate NAD+ from NADH, a process necessary to sustain glycolytic flux under anaerobic conditions. nih.govyoutube.com

FDP has also been shown to influence the activity of Glycerol (B35011) kinase from Escherichia coli. However, in this case, FDP acts as an allosteric inhibitor, not an activator. nih.govnih.gov This inhibition is a key mechanism by which glucose metabolism controls glycerol utilization. nih.gov FDP binding shifts the enzyme's equilibrium from a dimeric form to a tetrameric form, which is required for the inhibitory effect. nih.gov

Activation of Pyruvate Kinase (PK) by D-Fructose-1,6-Diphosphate

Inhibitory Effects of D-Fructose-1,6-Diphosphate on Enzyme Activities (e.g., Hexokinases, Acetate (B1210297) kinase)

In addition to its activating roles, FDP can also exert inhibitory effects on certain enzymes, contributing to the fine-tuning of metabolic pathways.

The regulation of Hexokinases , the enzymes that catalyze the first step of glycolysis (the phosphorylation of glucose), by fructose bisphosphates is complex. Early reports suggested that fructose 2,6-bisphosphate, a related signaling molecule, could inhibit hexokinase in the presence of a cytosolic protein factor. nih.gov However, subsequent research indicated that this apparent inhibition was an artifact of the coupled spectrophotometric assay used. nih.gov The activation of phosphofructokinase-1 by the bisphosphate would lead to a rapid consumption of the product of the hexokinase reaction (glucose-6-phosphate), making it appear as if hexokinase itself was inhibited. nih.gov Therefore, a direct inhibitory effect of D-fructose-1,6-diphosphate on hexokinases is not well-established.

FDP is known to be an inhibitor of Acetate kinase . This enzyme is involved in the production of ATP from acetyl-phosphate, a pathway that can be active in certain bacteria. The inhibition of acetate kinase by FDP provides a mechanism to prioritize the use of glucose through glycolysis when it is available, preventing the simultaneous catabolism of acetate.

Role in Transcriptional Regulation of Metabolic Genes

D-Fructose-1,6-diphosphate (FBP), a central intermediate in glycolysis, has emerged as a critical signaling molecule that directly influences the expression of genes central to carbon metabolism. Its intracellular concentration acts as a barometer for glycolytic flux, allowing cells to adjust their transcriptional programs in response to nutrient availability. This regulation is achieved through direct interaction with transcriptional repressors and by modulating widespread phenomena such as carbon catabolite repression.

D-Fructose-1,6-Diphosphate Interaction with Glycolytic Genes Repressors (e.g., CggR)

In the bacterium Bacillus subtilis, the transcription factor CggR (Central glycolytic genes Repressor) controls the expression of the central glycolytic genes. nih.gov D-Fructose-1,6-diphosphate plays a dual role as both an inducer and a structural cofactor for CggR. nih.govnih.govmdpi.complos.org This interaction is characterized by two distinct binding events.

FBP binds to a high-affinity site on the CggR protein with a dissociation constant (Kd) of approximately 6 μM. nih.govmdpi.com This initial binding induces a conformational change that stabilizes the CggR dimeric structure but does not, by itself, cause the repressor to detach from its DNA operator site. nih.govnih.gov The primary inductive role of FBP occurs through its binding to a separate, low-affinity site (Kd > 100 μM). nih.govnih.govmdpi.com When intracellular FBP concentrations rise significantly, reflecting high glycolytic activity, this low-affinity binding triggers the release of the CggR repressor from the DNA, thereby de-repressing the transcription of glycolytic genes. nih.govnih.govnih.gov This mechanism allows the cell to precisely upregulate the machinery for glycolysis when its substrate is abundant.

Modulation of Carbon Catabolite Repression by D-Fructose-1,6-Diphosphate

Carbon catabolite repression (CCR) is a global regulatory mechanism that allows bacteria to preferentially metabolize favored carbon sources like glucose over less-favored ones. In B. subtilis, this process is primarily mediated by the catabolite control protein A (CcpA). D-Fructose-1,6-diphosphate is a crucial metabolic signal for CCR. mdpi.com

The concentration of FBP within B. subtilis changes dramatically based on the available carbon source, being approximately 14 times higher when the cells are grown in the presence of glucose compared to malate. mdpi.com FBP, along with glucose-6-phosphate, functions as a corepressor, stimulating the specific binding of the CcpA-P-Ser-HPr complex to its DNA operator sites (catabolite responsive elements, cre). researchgate.net This action represses the genes required for the utilization of secondary carbon sources. Therefore, FBP serves as a key molecular integration point, linking the specific regulation of glycolytic genes via CggR with the global metabolic hierarchy controlled by CcpA. mdpi.com

Emerging Non-Canonical and Signaling Functions of D-Fructose-1,6-Diphosphate

Beyond its established role as a glycolytic intermediate and transcriptional regulator, D-Fructose-1,6-diphosphate is increasingly recognized for its non-canonical functions as a signaling molecule and a direct enzymatic cofactor. These emerging roles highlight its deep integration into cellular regulation, extending to enzyme activation, energy sensing pathways, and hormone signaling in various organisms.

Role as a Phosphate Donor for Enzyme Activation (e.g., Phosphoglycerate Mutase 1)

Recent research has unveiled a novel chemical signaling role for FBP as a direct phosphate donor for the activation of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1). PGAM1 catalyzes the conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG), a critical step in glycolysis. In a unique intra-pathway feedback mechanism, FBP can directly phosphorylate and activate PGAM1.

This activation occurs when FBP donates one of its phosphate groups (from either the C1 or C6 position) to the catalytic histidine residue (His11) within the active site of PGAM1. This process forms a 3-phosphate histidine (3-pHis) modification, which activates the enzyme. This function provides a direct link between the upper and lower stages of glycolysis, ensuring that the pathway can proceed efficiently to support both energy production and biosynthetic processes.

Regulatory Interactions with Protein Kinases (e.g., AMP-activated protein kinase)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. While classically activated by increases in AMP/ATP and ADP/ATP ratios, an alternative, AMP-independent activation mechanism has been identified that is directly regulated by FBP levels. This pathway allows cells to sense glucose availability by monitoring the concentration of FBP.

The mechanism involves the glycolytic enzyme aldolase (B8822740). In the presence of high glucose, FBP levels are elevated, and FBP binds to aldolase. However, during glucose deprivation, FBP levels fall. When unoccupied by FBP, aldolase promotes the assembly of a lysosomal complex that includes v-ATPase, ragulator, axin, liver kinase B1 (LKB1), and AMPK. The formation of this complex is required for the activation of AMPK by its upstream kinase, LKB1. The subsequent addition of FBP can disrupt this complex, specifically the association of axin and LKB1 with the lysosomal components, thereby inhibiting AMPK activation. This establishes aldolase as a sensor of FBP and, by extension, glucose availability, which directly modulates the master energy regulator AMPK.

Investigation of Non-Catalytic Regulatory Functions of FBPase Isozymes (e.g., FINS1 in plants)

In plants, isozymes of Fructose-1,6-bisphosphatase (FBPase), the enzyme that hydrolyzes FBP, have been found to possess regulatory functions that are separate from their catalytic activity. In Arabidopsis thaliana, the cytosolic FBPase isozyme FRUCTOSE INSENSITIVE1 (FINS1) plays a crucial role in a fructose-specific signaling pathway. nih.gov

Remarkably, the regulatory function of FINS1 in mediating fructose signaling is independent of its catalytic activity in sucrose (B13894) biosynthesis. nih.gov This was demonstrated by showing that a catalytically inactive version of the FINS1 protein could still restore fructose sensitivity in a fins1 mutant plant. nih.gov This non-canonical function of FINS1 is involved in fructose-induced seedling developmental arrest and interacts with plant stress hormone signaling pathways, including those for abscisic acid (ABA) and ethylene. nih.gov FINS1-dependent fructose signaling appears to act downstream of ABA synthesis, highlighting a complex interplay between nutrient sensing and hormone regulation that governs plant growth and development. nih.gov This discovery reveals that an ancient metabolic enzyme has been repurposed to act as a signaling hub, decoupling its regulatory role from its metabolic one.

Broader Cellular Signaling Network Interactions (e.g., EGFR, Ras, HMGB1)

D-fructose-1,6-diphosphate (F-1,6-BP) extends its regulatory influence beyond core metabolic pathways, intersecting with critical cellular signaling networks that govern cell proliferation, survival, and stress responses. Emerging research has identified F-1,6-BP as a signaling molecule that can directly interact with and modulate the activity of key proteins within these cascades, including the Epidermal Growth Factor Receptor (EGFR), Ras proto-oncogene, and High Mobility Group Box 1 (HMGB1) protein.

Interaction with EGFR Signaling:

Constitutive activation of the Epidermal Growth Factor Receptor (EGFR) is a common feature in various cancers, such as non-small cell lung cancer (NSCLC). nih.gov This activation drives glucose metabolism to support tumor growth. nih.gov While the direct binding of F-1,6-BP to EGFR itself is not fully elucidated, the glycolytic pathway, in which F-1,6-BP is a key intermediate, is intricately linked to EGFR signaling. nih.govnih.gov Studies have shown that EGFR signaling stimulates glycolysis, and the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which produces a potent allosteric activator of a key glycolytic enzyme, is an essential target of EGFR signaling. nih.gov This suggests an indirect but crucial role for the metabolic state, reflected by levels of intermediates like F-1,6-BP, in the cellular response to EGFR activation. The enzymes that mediate the conversion of F-1,6-BP, namely aldolase A (ALDOA) and fructose-1,6-bisphosphatase 1 (FBP1), have also been implicated in EGFR signaling pathways in cancer. nih.gov

Activation of the Ras Proto-Oncogene:

A significant discovery has been the direct role of F-1,6-BP in activating the Ras proto-oncoprotein, a major regulator of cell proliferation. nih.govresearchgate.net This mechanism is conserved from yeast to mammals. nih.govdoaj.org Research has demonstrated that F-1,6-BP can directly bind to Sos1, the mammalian ortholog of the yeast guanine (B1146940) nucleotide exchange factor (GEF) Cdc25. nih.govresearchgate.net This binding stimulates the dissociation of the Sos1/H-Ras complex, leading to the activation of Ras. nih.govresearchgate.net Consequently, downstream signaling pathways, including the MEK and ERK pathways, are activated. nih.govresearchgate.net This finding suggests a vicious cycle in cancer cells exhibiting the Warburg effect, where enhanced fermentation leads to an accumulation of F-1,6-BP, which in turn hyperactivates Ras, further promoting oncogenic proliferation. nih.govresearchgate.net

Modulation of HMGB1 Function:

Recent studies have unveiled a novel role for nuclear-accumulated F-1,6-BP in directly targeting the High Mobility Group Box 1 (HMGB1) protein. nih.govnih.gov HMGB1 is a non-histone chromosomal protein with diverse roles in transcription, DNA repair, and inflammation. nih.gov F-1,6-BP has been shown to bind directly to HMGB1, targeting specific lysine residues (K43/K44). nih.gov This interaction disrupts the association between the A-box and C-tail of HMGB1, inhibiting its oligomerization. nih.govnih.gov Furthermore, the binding of F-1,6-BP to HMGB1 can enhance the interaction between HMGB1 and the tumor suppressor protein p53, leading to p53 stabilization. nih.gov By modulating HMGB1's functions, F-1,6-BP can impair the DNA-associated activities of HMGB1, such as DNA replication and repair, thereby sensitizing cancer cells to chemotherapeutic agents. nih.govnih.gov Exogenous F-1,6-BP has also been found to inhibit viral replication by promoting the lysosomal degradation of HMGB1 and blocking its binding to the viral genome. nih.gov

Interactive Data Table of Research Findings

Signaling ProteinOrganism/SystemKey FindingReference
Ras Yeast, Mammalian CellsF-1,6-BP directly binds to Cdc25/Sos1, activating Ras and its downstream effectors MEK and ERK. nih.govresearchgate.net
HMGB1 Cancer CellsNuclear F-1,6-BP binds to HMGB1, inhibiting its oligomerization and stabilizing p53. nih.gov
HMGB1 In vitro, In vivo (mice)F-1,6-BP inhibits viral replication by promoting lysosomal degradation of HMGB1 and blocking its binding to the viral genome. nih.gov
EGFR Pathway Non-Small Cell Lung Cancer (NSCLC) CellsEGFR signaling increases the activity of PFKFB3, a key glycolytic regulator upstream of F-1,6-BP formation. nih.gov
HMGB1 Cancer CellsF-1,6-BP disrupts the interaction between the HMGB1 A-box and C-tail by targeting K43/K44 residues. nih.gov

Structural Biology and Enzymatic Mechanisms Involving D Fructose 1,6 Diphosphate

X-ray Crystallographic Studies of D-Fructose-1,6-Diphosphate-Binding Enzymes

X-ray crystallography has been an indispensable tool in visualizing the atomic-level details of enzyme-substrate interactions. For enzymes that bind D-fructose-1,6-diphosphate, such as Fructose-1,6-bisphosphatase (FBPase), crystallographic studies have provided a wealth of information regarding their active sites and allosteric regulation.

Crystallographic structures of FBPase in complex with its product, fructose-6-phosphate (B1210287) (F6P), and metal ions have illuminated the architecture of the active site. nih.govnih.gov In the absence of allosteric inhibitors, the enzyme adopts an active "R-state" conformation where a critical loop (residues 52-72) is ordered and participates in catalysis. nih.gov The active site contains three metal binding sites. nih.govebi.ac.uk In the presence of Mg²⁺, two of these sites are typically occupied. nih.gov Metal site 1 is coordinated by the carboxylate groups of Glu-97, Asp-118, and Glu-280, along with the 1-phosphate group of the substrate analog. drugbank.com Metal site 2 involves coordination by Glu-97, Asp-118, the 1-phosphate group, and the carbonyl oxygen of Leu-120. drugbank.com The substrate, D-fructose-1,6-diphosphate, binds in a conformation where the C1-phosphate is positioned deep within the active site for hydrolysis. nih.gov The furanose ring and the 6-phosphate group also make crucial contacts with active site residues, ensuring precise positioning for the catalytic reaction.

Metal Binding Site Coordinating Residues/Groups Reference
Metal Site 1Glu-97, Asp-118, Glu-280, 1-phosphate of substrate drugbank.com
Metal Site 2Glu-97, Asp-118, 1-phosphate of substrate, Carbonyl oxygen of Leu-120 drugbank.com

This table summarizes the key residues involved in coordinating metal ions in the active site of Fructose-1,6-bisphosphatase.

FBPase is a key regulatory enzyme and is subject to allosteric inhibition by molecules such as adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate (F-2,6-P₂). nih.govmdpi.com Crystallographic studies have been pivotal in mapping the binding sites for these allosteric effectors, which are distinct from the active site. nih.govnih.gov The binding of AMP promotes a significant conformational change, transitioning the enzyme from the active R-state to a less active "T-state". nih.govnih.gov This transition involves a rotation of approximately 15-19 degrees between the upper and lower dimers of the tetrameric enzyme. nih.govdrugbank.com This conformational change disorders the catalytically essential loop (residues 52-72), leading to the release of cations from two of the three metal binding sites and a subsequent reduction in enzymatic activity. nih.gov

The synergistic inhibition by AMP and F-2,6-P₂ has also been structurally characterized. drugbank.com The binding of these inhibitors involves a complex network of interactions that are transmitted from the allosteric sites to the active site, highlighting a sophisticated mechanism of allosteric communication within the enzyme. drugbank.com A novel allosteric binding site for a pseudo-tetrapeptide inhibitor has also been identified near the center of the FBPase tetramer, which contacts three of the four subunits. nih.gov More recently, a new covalent allosteric site at residue C128 has been discovered for disulfiram (B1670777) and its derivatives. acs.org

Application of Molecular Dynamics Simulations for Conformational Analysis of FBP-Enzyme Complexes

While X-ray crystallography provides static snapshots of enzyme-ligand complexes, molecular dynamics (MD) simulations offer a dynamic view of these interactions, revealing the conformational flexibility and stability of the complexes over time. kpi.uafrontiersin.org MD simulations have been employed to study the stability of FBPase in complex with various inhibitors. mdpi.com These simulations have confirmed that potent inhibitors can bind stably to the receptor without inducing significant conformational changes in the binding pocket during the simulation period. mdpi.com

Site-Directed Mutagenesis Approaches for Probing Structure-Function Relationships in FBP-Interacting Enzymes

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in an enzyme's structure and function. By systematically replacing residues and analyzing the kinetic and structural consequences, researchers can pinpoint their contributions to substrate binding, catalysis, and allosteric regulation. nih.govnih.gov

In the study of FBPase, mutagenesis of residues at the subunit interface, such as Asn9, Met18, and Ser87, has been shown to significantly affect the affinity for both the allosteric inhibitor AMP and the essential cofactor Mg²⁺. nih.gov For instance, mutating Met18 to arginine dramatically decreased AMP affinity by 20,000-fold without altering Mg²⁺ affinity, while a Met18 to isoleucine mutation resulted in a 50-fold lower activation constant for Mg²⁺ with no change in AMP inhibition. nih.gov These findings demonstrate that perturbations at the subunit interface can have long-range effects on ligand binding at distant sites. nih.gov Similarly, mutating key residues in the AMP binding site, like Lys112 and Tyr113, has confirmed their role in initiating the allosteric signal transmission to the active site. nih.gov

Mutation Effect on AMP Affinity (Ki) Effect on Mg²⁺ Affinity (Ka) Effect on Catalytic Rate (kcat) Reference
Asn9Asp6-fold increase-1.8-fold increase nih.gov
Met18IleNo alteration50-fold lower- nih.gov
Met18Arg20,000-fold decreaseNo change1.6-fold increase nih.gov
Ser87Ala2-fold increase-- nih.gov
M248D-6-fold increased affinity>5-fold increase in catalytic efficiency nih.gov

This table presents a selection of site-directed mutagenesis studies on Fructose-1,6-bisphosphatase and their impact on key enzymatic parameters.

The Role of Magnesium Ions as Cofactors in Enzymatic Activity

Divalent metal ions, particularly Mg²⁺ and Mn²⁺, are essential cofactors for the activity of FBPase. wikipedia.org These ions play crucial roles in both the structural integrity of the active site and the catalytic mechanism of phosphate (B84403) ester hydrolysis.

The catalysis by FBPase is critically dependent on the presence of divalent metal ions, with Mg²⁺ being a preferred cofactor. wikipedia.orgnih.gov The catalytic mechanism involves a three-metal-ion-assisted process. nih.gov Crystal structures reveal that Mg²⁺ ions are precisely positioned within the active site to facilitate the hydrolysis of the C1-phosphate group from D-fructose-1,6-diphosphate. nih.govebi.ac.uk

In the proposed mechanism, the Mg²⁺ ion at site 2 coordinates and polarizes a water molecule, which, with the assistance of residues Asp74 and Glu98, generates a hydroxide (B78521) ion. nih.gov This hydroxide ion then acts as a nucleophile, attacking the phosphorus atom of the 1-phosphate group. nih.gov The developing negative charge on the 1-oxygen of the fructose (B13574) moiety is stabilized by its coordination to the Mg²⁺ ion at site 1. nih.gov The specific coordination of magnesium ions is therefore not just a general electrostatic requirement but a highly specific arrangement that is integral to the catalytic steps of the reaction. While other divalent cations like Mn²⁺ can support activity, high concentrations of Mg²⁺ can sometimes be inhibitory in certain FBPase isoforms, highlighting the nuanced and specific role of the magnesium salt form in catalysis. nih.gov

Impact of Metal Ion Affinity on Enzyme Activity and Regulation

The catalytic activity and regulation of several key enzymes in metabolic pathways involving D-fructose-1,6-diphosphate are critically dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) being the most physiologically significant. nih.govwikipedia.orgmdpi.com The affinity of these enzymes for Mg²⁺ is a crucial factor that modulates their kinetic properties and responsiveness to allosteric effectors. This relationship is fundamental to controlling the flux through glycolysis and gluconeogenesis.

The primary role of Mg²⁺ in these enzymatic reactions is often to act as a cofactor that facilitates catalysis through several mechanisms. nih.gov It can neutralize the negative charges on the phosphate groups of anionic substrates like Adenosine Triphosphate (ATP) and D-fructose-1,6-diphosphate, creating a conformation that is optimal for binding to the enzyme's active site. nih.govnih.gov Furthermore, Mg²⁺ ions are integral to the structure of the active site itself, correctly positioning substrates and activating water molecules for nucleophilic attack. ebi.ac.uk

Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis, is an archetypal example of a metal-ion-dependent enzyme. nih.govnih.gov Its catalytic mechanism requires the coordination of multiple divalent metal ions, typically Mg²⁺ or Mn²⁺. wikipedia.orgnih.govnih.gov The active site of FBPase contains binding sites for three divalent metal cations, which play distinct roles in the hydrolysis of D-fructose-1,6-diphosphate to fructose-6-phosphate. ebi.ac.uk One Mg²⁺ ion directly coordinates with the substrate, while another activates a nucleophilic water molecule, both essential actions for the hydrolytic cleavage of the phosphate group. ebi.ac.uk

Table 1: Impact of Engineered High-Affinity Metal Binding on FBPase Activity
Enzyme VariantChange in Magnesium (Mg²⁺) AffinityChange in Catalytic EfficiencyReference
M248D FBPase6-fold increase>5-fold increase nih.gov

Phosphofructokinase (PFK)

Phosphofructokinase (PFK) is a pivotal regulatory enzyme in glycolysis that catalyzes the phosphorylation of fructose-6-phosphate to D-fructose-1,6-diphosphate. nih.gov The regulation of PFK is complex and intrinsically linked to the cell's energy status, with ATP acting as both a substrate and an allosteric inhibitor. nih.govvaia.com The role of Mg²⁺ is central to this dual function of ATP. In the cell, ATP predominantly exists as a MgATP²⁻ complex. nih.govnih.gov

The binding of the MgATP²⁻ complex to the active site is required for the phosphotransfer reaction. nih.gov However, high concentrations of ATP can bind to a separate allosteric inhibitory site, causing a conformational change that reduces the enzyme's affinity for its substrate, fructose-6-phosphate. proteopedia.org The concentration of free Mg²⁺ ions is crucial in this regulatory scheme. Free Mg²⁺ is required for enzyme activity, and a decrease in its concentration, for instance by chelation from excess free ATP, can lead to apparent inhibition. nih.gov Kinetic studies on PFK from Trypanosoma brucei have shown that the true substrate is the MgATP²⁻ complex and that free Mg²⁺ ions are also required for full activity. nih.gov

Other Key Enzymes

The dependence on Mg²⁺ extends to other enzymes involved in D-fructose-1,6-diphosphate metabolism.

Aldolase (B8822740) , which catalyzes the reversible cleavage of D-fructose-1,6-diphosphate, requires Mg²⁺ for both its stability and activity. nih.gov Studies have shown that Mg²⁺ can influence the aldolase equilibrium. scispace.com

Enolase , a glycolytic enzyme further down the pathway, also demonstrates a critical requirement for Mg²⁺. nih.gov It was previously thought that two Mg²⁺ ions were sufficient for the activity of the dimeric enzyme, but further investigation revealed that the binding of four Mg²⁺ ions is necessary for full catalytic function, highlighting a stoichiometric relationship between metal ion binding and enzyme activation. nih.govresearchgate.netresearchgate.net

Table 2: Role of Magnesium (Mg²⁺) in Key Enzymes of Fructose Phosphate Metabolism
EnzymeRole of Mg²⁺Regulatory ImpactReference
Fructose-1,6-bisphosphatase (FBPase)Essential catalytic cofactor; three metal binding sites in active center.Higher affinity for Mg²⁺ can directly increase catalytic efficiency. ebi.ac.uknih.gov
Phosphofructokinase (PFK)Forms the true substrate (MgATP²⁻); required as a free ion for activity.Modulates the allosteric inhibition by ATP. nih.govproteopedia.org
AldolaseRequired for enzyme stability and activity.Affects the reaction equilibrium. nih.govscispace.com
EnolaseEssential for catalysis; four ions required for full activity of the dimer.Stoichiometric binding of Mg²⁺ is required for activation. nih.govresearchgate.net

Advanced Research Methodologies for Studying D Fructose 1,6 Diphosphate

Biochemical and Biophysical Characterization Techniques

Understanding the functional role of D-fructose-1,6-diphosphate requires intricate biochemical and biophysical methods to characterize its influence on protein structure and function.

Detailed Enzyme Kinetics Assays

Enzyme kinetics assays are fundamental in elucidating the role of D-fructose-1,6-diphosphate (FBP) as both a substrate and an allosteric regulator. These assays measure the rate of enzymatic reactions and how it is affected by varying concentrations of substrates and modulators.

A common method involves a coupled enzyme assay. For instance, the activity of fructose-1,6-bisphosphatase (FBPase), which catalyzes the hydrolysis of FBP to fructose-6-phosphate (B1210287) (F6P), can be monitored continuously. abcam.com In this system, the product F6P is used in a subsequent reaction that leads to the reduction of a chromophore, allowing the reaction rate to be followed spectrophotometrically at a specific wavelength (e.g., 450 nm). abcam.com Such assays are essential for determining key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which quantify the enzyme's affinity for FBP and its maximum catalytic rate, respectively. One study determined the Kₘ of FBPase for FBP to be approximately 41 μM. researchgate.net

Conversely, when FBP is the substrate for aldolase (B8822740), the reaction can be coupled to α-glycerophosphate dehydrogenase and triosephosphate isomerase. The rate of FBP cleavage is determined by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. sigmaaldrich.com

Magnesium ions (Mg²⁺) are critical in these kinetic assays as they are often required for the catalytic activity of enzymes like FBPase. abcam.com The precise concentration of the D-fructose-1,6-diphosphate magnesium salt can therefore directly influence the observed reaction kinetics. Furthermore, FBP itself acts as an allosteric effector for various enzymes, meaning it can bind to a site other than the active site to regulate the enzyme's activity, a phenomenon that is also studied using detailed kinetic assays. cymitquimica.com

Table 1: Examples of Enzyme Kinetic Assays Involving D-Fructose-1,6-Diphosphate

Enzyme Role of D-Fructose-1,6-Diphosphate Coupled Enzymes Detection Method Parameter Measured
Fructose-1,6-Bisphosphatase (FBPase) Substrate Proprietary enzyme mix Colorimetric (Absorbance at 450 nm) abcam.com FBPase activity, Kₘ, Vₘₐₓ abcam.comresearchgate.net
Aldolase Substrate α-Glycerophosphate Dehydrogenase, Triosephosphate Isomerase Spectrophotometric (Absorbance at 340 nm) sigmaaldrich.com Aldolase activity sigmaaldrich.com
Central Glycolytic Genes Repressor (CggR) Allosteric Regulator Not applicable Fluorescence Anisotropy Binding Affinity (Kₑ) nih.gov

Analytical Ultracentrifugation for Protein Quaternary Structure and Ligand Binding Studies

Analytical ultracentrifugation (AUC) is a powerful, first-principles-based technique for studying proteins and their interactions in solution, without the need for matrices or standards. beckman.com This method provides critical insights into how the binding of ligands like D-fructose-1,6-diphosphate can influence the size, shape, and association state of proteins. embl-hamburg.de

In a typical AUC experiment, a solution of the protein and ligand is subjected to high centrifugal forces. The sedimentation of the molecules is monitored in real-time using optical systems, such as UV absorption. beckman.com There are two main types of AUC experiments: sedimentation velocity and sedimentation equilibrium.

Sedimentation velocity experiments provide information about the hydrodynamic shape and mass of molecules. By analyzing the sedimentation coefficient (s-value), researchers can determine if the binding of FBP induces a change in the protein's oligomeric state (e.g., promoting the assembly of monomers into dimers or tetramers, or causing the dissociation of larger complexes). For example, studies on the transcriptional repressor CggR showed that FBP binding reduces the size of its oligomers. nih.gov

Sedimentation equilibrium experiments yield absolute molecular weights of the species in solution at equilibrium. This allows for the precise determination of the stoichiometry of the protein-ligand complex, revealing how many molecules of FBP bind to a single protein molecule.

The requirement of magnesium for the biological activity of FBP-binding enzymes makes the use of this compound crucial for these studies to accurately reflect physiological conditions.

Spectroscopic Methods, including Fluorescence Reporter Groups, for Conformational Analysis

Spectroscopic techniques are invaluable for detecting conformational changes in proteins upon binding to D-fructose-1,6-diphosphate. Fluorescence spectroscopy is particularly sensitive for this purpose.

Changes in the intrinsic tryptophan fluorescence of a protein can be monitored upon titration with FBP. A shift in the emission wavelength or a change in fluorescence intensity can indicate that the tryptophan residues are in a different local environment, signifying a conformational change in the protein.

When a protein lacks suitable intrinsic fluorophores, or to probe specific regions, extrinsic fluorescence reporter groups can be covalently attached. These fluorescent probes are designed to change their emission properties in response to alterations in their environment, such as those caused by ligand binding.

Fluorescence anisotropy is another powerful application. It measures the rotational mobility of a fluorescently labeled molecule. When a small fluorescently labeled FBP molecule binds to a much larger protein, its rotational motion is restricted, leading to an increase in anisotropy. This change can be used to quantify the binding affinity (dissociation constant, Kₑ). Studies on the CggR repressor used fluorescence anisotropy titrations to confirm the existence of a high-affinity binding site for FBP with a Kₑ of approximately 6 μM. nih.gov These spectroscopic methods have demonstrated that FBP binding can induce conformational changes that stabilize protein dimers against denaturation. nih.gov

Analytical Chemistry Approaches for D-Fructose-1,6-Diphosphate Quantification and Separation in Research Samples

Accurate quantification and separation of D-fructose-1,6-diphosphate from other closely related sugar phosphates are essential for metabolic research. Advanced analytical chemistry techniques provide the necessary sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of FBP in various samples. selleckchem.com Given the highly polar and anionic nature of sugar phosphates, specific HPLC modes are employed.

Mixed-Mode Chromatography : This approach uses columns with both reversed-phase and ion-exchange characteristics. For instance, a Newcrom B column, which has anion-exchange properties, can effectively separate FBP from its monophosphorylated precursors like fructose-6-phosphate. sielc.comsielc.com The separation is based on the principle that diphosphates, having a greater negative charge, will be retained longer on an anion-exchange column than monophosphates. sielc.com

Ion-Exchange Chromatography : Specifically, anion-exchange chromatography is well-suited for separating sugar phosphates. A method using an AS11-HC anion column with suppressed conductivity detection has been developed for the rapid analysis of FBP in fermentation broth, achieving separation in under 5 minutes. researchgate.net

Detection methods are critical for quantification. Charged Aerosol Detection (CAD) is a universal detector that can measure non-volatile analytes like FBP with high sensitivity, irrespective of their optical properties. sielc.com Evaporative Light Scattering Detection (ELSD) is another option for detecting these non-chromophoric compounds. sielc.com

Table 2: HPLC Methodologies for D-Fructose-1,6-Diphosphate Analysis

Column Type Mobile Phase Example Detection Method Application
Mixed-Mode (Newcrom B) sielc.com Acetonitrile/Water with Ammonium Formate buffer (pH 3.0) sielc.com Charged Aerosol Detection (CAD) sielc.com Separation from fructose-6-phosphate sielc.com
Anion-Exchange (AS11-HC) researchgate.net 50 mM KOH elution researchgate.net Suppressed Conductivity researchgate.net Rapid analysis in fermentation broth researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling

For the highly sensitive and specific quantification of FBP within complex biological samples, such as in metabolomics studies, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. dtu.dk

LC-MS combines the powerful separation capabilities of HPLC with the mass analysis capabilities of MS. An LC-ESI-MS method, utilizing an electrospray ionization (ESI) interface, has been developed to separate and quantify both FBP (the substrate) and F6P (the product) of the FBPase reaction. researchgate.netnih.gov In this method, separation can be achieved on an aminopropyl-silica (NH₂) column with a mobile phase containing an acetonitrile/buffer gradient. researchgate.netnih.gov

Detection is performed with a mass spectrometer operating in negative ion mode, as the phosphate (B84403) groups are readily deprotonated. whiterose.ac.uk Specificity is achieved by using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, where the mass spectrometer is set to detect only the ions corresponding to the specific mass-to-charge ratio (m/z) of the target molecules. For FBP, the [M-H]⁻ ion is typically monitored at m/z 339, while for F6P it is monitored at m/z 259. researchgate.netnih.gov This approach provides excellent sensitivity, with limits of detection (LOD) reported in the sub-micromolar range (e.g., 0.44 μM). researchgate.netnih.gov The use of stable isotope-labeled internal standards, such as ¹³C-labeled FBP, can further enhance the accuracy of quantification. isotope.com

Integrated Proteomics and Metabolomics Studies

Thermal Proteome Profiling (TPP) is a functional proteomics method used to identify the protein interaction partners of metabolites like D-fructose-1,6-bisphosphate (FBP) directly in a complex biological sample, such as a cell lysate. researchgate.netnih.gov The principle of TPP is based on the observation that the binding of a ligand (in this case, FBP) can alter the thermal stability of its target protein. nih.gov

The TPP workflow for identifying FBP-interacting proteins involves treating cell lysates with FBP, while a control group is treated with a vehicle (e.g., water). researchgate.netresearchgate.net The samples are then divided and heated to a range of different temperatures. The binding of FBP stabilizes or destabilizes its protein targets, causing them to melt and aggregate at different temperatures compared to their unbound state. After heating, the aggregated proteins are removed, and the remaining soluble proteins are analyzed using quantitative mass spectrometry. researchgate.netnih.gov Proteins that show a significant shift in their melting curves in the presence of FBP are identified as potential interaction partners. researchgate.net

A key study utilizing this approach in HepG2 cell lysates identified 66 high-confidence protein targets for FBP. researchgate.netnih.gov Bioinformatic analysis of these targets revealed their involvement in diverse cellular functions and pathways. nih.gov

Table 1: Summary of FBP-Interacting Protein Functions Identified by TPP

Functional Category Percentage of Identified Proteins Key Pathways Involved
Transport 24.1% Not specified
Metabolic Process 21.0% Glycolytic Process
Ribonucleoprotein 15.0% Ribosomal small subunit biogenesis
Transcription & Translation 12.0% Translation
Chaperone 4.5% Not specified

Data sourced from Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of TPP results. nih.gov

This methodology is powerful enough to uncover novel biological functions. For example, TPP studies revealed a previously unknown chemical signaling role for FBP as a phosphate donor that can activate the enzyme phosphoglycerate mutase 1 (PGAM1) through histidine phosphorylation. researchgate.netnih.govrepec.org

Targeted metabolomics focuses on the measurement of a specific, predefined group of metabolites, offering high sensitivity and quantitative accuracy. nih.gov For D-fructose-1,6-diphosphate (FBP) research, liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique. nih.gov These methods allow for the precise quantification of FBP levels in various biological samples, from cell cultures to fermentation broths. nih.govresearchgate.net

A common approach involves using a stable isotope-labeled internal standard, such as ¹³C₆-FBP, during the LC-MS/MS analysis. nih.gov This standard is chemically identical to the target analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to the sample at a known concentration at the beginning of sample preparation to correct for any loss of analyte during the extraction and analysis process, thereby ensuring high accuracy. nih.gov

Research applications of targeted metabolomics for FBP include:

Quantifying Intracellular Concentrations: Studies have used targeted LC-MS/MS to determine the absolute concentration of FBP in cultured human cells, such as HepG2, finding levels of approximately 0.416 mM. nih.gov

Investigating Metabolic Responses: In a study on fluoride-resistant Streptococcus mutans, targeted metabolomics revealed a significant increase in the concentration of FBP in the resistant strains, suggesting a role in enhanced acidogenicity and acid tolerance. nih.gov

Monitoring Bioprocesses: Ion chromatography has been established as a rapid and accurate method for monitoring FDP concentrations in fermentation broths, which is crucial for optimizing the production of this compound. researchgate.net

Genetic and Molecular Biological Techniques

Understanding the role of D-fructose-1,6-diphosphate (FBP) in metabolic pathways necessitates studying the enzymes that produce and consume it, such as fructose-1,6-bisphosphatase (FBPase) and fructose-1,6-bisphosphate aldolase (FBA). nih.govoup.com Gene cloning and expression analysis are fundamental techniques for this purpose.

The process typically begins with the identification and isolation of the gene encoding the enzyme of interest from an organism's genomic DNA or cDNA library. oup.comtandfonline.com Once cloned, the gene's sequence is analyzed to predict the protein's amino acid sequence and identify conserved domains and potential regulatory sites. oup.comtandfonline.com The cloned gene can then be overexpressed in a host system like Escherichia coli to produce large quantities of the enzyme for purification and characterization. oup.com

Expression analysis reveals where and when the gene is active. Techniques like RNA blotting (Northern blots) or quantitative real-time PCR (qRT-PCR) are used to measure the amount of the gene's transcript (mRNA) in different tissues or under various environmental conditions. nih.govmdpi.com This provides insight into the enzyme's physiological role.

Table 2: Examples of Gene Cloning and Expression Studies of FBP-Related Enzymes

Enzyme Organism Key Findings Reference(s)
Plastidic Fructose-1,6-bisphosphatase Potato (Solanum tuberosum) The gene was cloned and its expression was found to be limited to green tissues (leaf and stem), indicating a role in photosynthesis. No expression was detected in non-photosynthetic tissues like roots and tubers. nih.gov
Fructose-1,6-bisphosphatase (fbpA) Aspergillus oryzae The fbpA gene was cloned and found to exist as a single copy. Its expression was repressed by glucose, indicating a role in gluconeogenesis. tandfonline.com
Fructose-1,6-bisphosphate Aldolase Anoxybacillus gonensis The aldolase gene was cloned and overexpressed in E. coli. The recombinant enzyme was characterized, showing maximal activity at 60°C and pH 8.5. oup.com
Fructose-1,6-bisphosphatase Gene Family Neolamarckia cadamba Six FBP genes were identified and cloned. Expression analysis suggested distinct roles for different isoforms, with NcFBP5 and NcFBP6 likely functioning as chloroplast and cytoplasmic types, respectively. mdpi.com

Mutational analysis is a critical technique for dissecting the precise biological function of a gene and its corresponding enzyme in vivo. By creating specific mutations, such as deleting a gene entirely (knockout) or altering its sequence, researchers can observe the resulting phenotypic changes in a model organism. mdpi.comjournalssystem.com

In the yeast Kluyveromyces lactis, deleting the KlFBA1 gene, which encodes fructose-1,6-bisphosphate aldolase, resulted in a complete loss of detectable FBA enzyme activity. mdpi.com While not entirely lethal, the mutant strain exhibited poor growth on glucose, confirming the enzyme's important, but not essential, role for glucose utilization in this organism under the tested conditions. mdpi.com

In the model plant Arabidopsis thaliana, the FBA gene family has been studied extensively. nih.govsemanticscholar.org Arabidopsis has eight FBA genes with distinct expression patterns and localizations (cytoplasm or plastid). nih.gov Mutational studies have revealed both unique and redundant functions. While single mutants of some FBA genes showed minimal effects, combining mutations could be lethal. For example, a double mutant of the highly homologous plastidial genes Atfba1 and Atfba2 resulted in an inability to perform photo-autotrophy, leading to death. semanticscholar.org Such studies demonstrate that changes to the structure or presence of these enzymes can profoundly alter enzymatic activity and organism viability. journalssystem.comsemanticscholar.org

Table 3: Summary of Mutational Analysis of FBA Genes in Model Organisms

Organism Gene(s) Studied Mutation Type Key Phenotypic Outcome Reference(s)
Yeast (K. lactis) KlFBA1 Gene deletion No detectable FBA activity; poor growth on glucose. mdpi.com
Plant (Arabidopsis) Atfba1 / Atfba2 Double mutant Inhibition of photo-autotrophy, leading to lethality. semanticscholar.org
Plant (Arabidopsis) Atfba2 Single mutant Slow growth rate, but overall development remained normal. semanticscholar.org

These genetic approaches are invaluable for establishing the definitive physiological context for the biochemical reactions involving D-fructose-1,6-diphosphate.

Bioinformatic Analysis of Gene Families (e.g., FBA gene family evolution)

Bioinformatic analysis serves as a powerful tool in unraveling the evolutionary history and functional diversification of gene families associated with D-Fructose-1,6-diphosphate metabolism. A prime example is the comprehensive study of the Fructose-1,6-bisphosphate Aldolase (FBA) gene family, the enzymes responsible for the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. mdpi.com These computational approaches allow researchers to identify FBA gene members across different species, infer their evolutionary relationships, and predict their functional roles.

A fundamental step in the bioinformatic analysis of the FBA gene family is the identification of its members within a given genome. nih.gov This is typically achieved by using known FBA protein sequences from a well-characterized species, such as Arabidopsis thaliana, as queries to perform BLAST (Basic Local Alignment Search Tool) searches against the genome database of the target organism. nih.govnih.gov Subsequently, Hidden Markov Model (HMM) searches using the conserved glycolytic domain (PF00274) can be employed to identify additional candidate FBA genes. nih.gov

Once identified, the physicochemical properties of the FBA proteins, including molecular weight, isoelectric point, and grand average of hydropathy, are calculated using bioinformatic tools like the ExPASy ProtParam tool. nih.gov Subcellular localization prediction, often performed with tools like WoLF PSORT, helps to categorize FBA enzymes into cytosolic and plastidic/chloroplastic groups, which is crucial for understanding their specific metabolic roles in glycolysis, gluconeogenesis, or the Calvin cycle. mdpi.comnih.gov

Phylogenetic analysis is central to understanding the evolutionary history of the FBA gene family. Multiple sequence alignments of FBA protein sequences are performed using software like ClustalX2 or MUSCLE. nih.govnih.gov These alignments are then used to construct phylogenetic trees using methods such as the Unweighted Pair Group Method with Arithmetic Mean (UPGMA) or Neighbor-Joining (NJ) in software packages like MEGA. nih.gov These analyses have consistently revealed that FBA genes are broadly categorized into two main classes: Class I, predominantly found in higher plants and animals, and Class II, typically present in bacteria and fungi. nih.govpnas.org Further subclades within these classes often correspond to their subcellular localization and functional specializations. For instance, in a study on Nicotiana tabacum, 16 FBA genes were identified and phylogenetically categorized into type I (chloroplast-located) and type II (cytoplasm-located) subfamilies. nih.gov

Gene structure analysis, examining the arrangement of exons and introns, and the identification of conserved motifs using tools like MEME (Multiple Em for Motif Elicitation) provide further insights into the evolutionary conservation and diversification of the FBA gene family. nih.govnih.gov For example, studies in sweet potato and its diploid relatives have shown that homologous FBA genes share a conserved number of exons and introns, indicating a high degree of conservation during evolution. mdpi.com

Synteny analysis, which compares the order of genes on chromosomes between different species, helps to elucidate the evolutionary events, such as whole-genome duplications and segmental duplications, that have contributed to the expansion and diversification of the FBA gene family. frontiersin.orgnih.gov For instance, synteny analysis between potato, tomato, and Arabidopsis revealed that segmental duplication events likely promoted the expansion of the FBA gene family in potato. frontiersin.org

The bioinformatic investigation of the FBA gene family extends to the analysis of promoter regions to identify cis-regulatory elements associated with various stimuli, such as light and stress responses. nih.govfrontiersin.org This provides clues about the transcriptional regulation of FBA genes and their roles in plant development and adaptation to environmental changes.

Detailed Research Findings

Bioinformatic studies have been conducted on the FBA gene family in a variety of plant species, yielding significant insights into their evolution and function.

A genome-wide analysis of wheat (Triticum aestivum L.) identified 21 TaFBA genes. nih.gov Phylogenetic reconstruction based on 245 FBA protein sequences indicated distinct evolutionary paths for Class I and Class II FBAs. nih.gov This study also challenged earlier findings by demonstrating the presence of a few Class II FBA genes in wheat and its relatives, which were previously thought to exist only in prokaryotes and fungi. nih.gov

In a study on sweet potato (Ipomoea batatas) and its diploid relatives, 20 FBA genes were identified in total. mdpi.com The high degree of conservation in gene and protein structures among these species suggests that the functions of FBA genes have been largely maintained throughout the evolution from diploid to hexaploid sweet potatoes. mdpi.com

Research on potato (Solanum tuberosum L.) identified nine StFBA gene members. frontiersin.org Phylogenetic and synteny analyses revealed a closer evolutionary relationship between the FBA genes of potato and tomato compared to other species, suggesting similar biological functions. frontiersin.org

A comprehensive analysis of the FBA gene family in tomato (Solanum lycopersicum) identified eight SlFBA genes. nih.gov Synteny analysis indicated that segmental duplication was a key factor in the expansion of this gene family in tomato. nih.gov

The following table summarizes the number of FBA genes identified in various plant species through bioinformatic analyses:

SpeciesNumber of FBA Genes IdentifiedReference
Nicotiana tabacum (Tobacco)16 nih.gov
Triticum aestivum (Wheat)21 nih.gov
Solanum tuberosum (Potato)9 frontiersin.org
Solanum lycopersicum (Tomato)8 nih.gov
Ipomoea batatas (Sweet Potato)7 mdpi.com
Cucumis sativus (Cucumber)5 nih.gov
Gossypium hirsutum (Cotton)19 researchgate.net
Phaseolus vulgaris (Common Bean)7 researchgate.net

These bioinformatic approaches provide a critical foundation for further functional genomics studies, helping to select candidate genes for improving crop yield, stress tolerance, and other desirable traits related to carbohydrate metabolism.

Future Directions in D Fructose 1,6 Diphosphate Research

Elucidating Novel Regulatory Mechanisms and Interconnected Signaling Pathways

Future research will focus on unraveling the intricate signaling roles of D-fructose-1,6-diphosphate (FBP), moving beyond its classical identity as a metabolic intermediate. Studies are increasingly demonstrating that FBP acts as a signaling molecule that regulates a variety of cellular events by engaging with important proteins. nih.gov This positions FBP as a flux-signaling metabolite, where its intracellular concentration correlates with the glycolytic flux and, in turn, modulates cellular regulatory machinery. rug.nl

A significant area of investigation is the identification of new protein-FBP interactions and their functional consequences. For instance, FBP has been shown to directly bind to and activate the oncogenic protein Ras by interacting with the guanine (B1146940) nucleotide exchange factor Son of sevenless homolog 1 (SOS1). researchgate.netnih.gov This connection suggests that the Warburg effect, characterized by enhanced glycolysis in cancer cells, could create a feedback loop where high FBP levels stimulate oncogenic potency. researchgate.net Another novel interaction identified is between FBP and aldehyde dehydrogenase 2 (ALDH2), where FBP exhibits an inhibitory effect, leading to an increase in cellular reactive oxygen species (ROS) and mitochondrial fragmentation. nih.gov This discovery points to a new glucose signaling axis mediated by FBP-ALDH2-ROS. nih.gov

Furthermore, the role of FBP in regulating transcription and protein stability is a burgeoning field. In myoblasts, FBP levels, sensed by pyruvate (B1213749) kinase M2 (PKM2), control the stability of the master myogenic transcription factor MyoD. biorxiv.org High FBP concentrations promote the tetrameric form of PKM2, which sequesters the E3 ubiquitin ligase Huwe1 in the cytoplasm, preventing the degradation of MyoD and thus promoting myogenesis. biorxiv.org In plants like Arabidopsis thaliana, fructose (B13574) signaling, which is dependent on the FBP-metabolizing enzyme fructose-1,6-bisphosphatase (FBPase), appears to be independent of the enzyme's catalytic activity, suggesting a non-metabolic, purely regulatory function. plos.org

The interconnection between FBP-mediated signaling and other major pathways, such as the PI3K-Akt pathway in T-lymphocytes, is also a key area for future studies. researchgate.net Research will likely aim to create a comprehensive map of the FBP interactome and its downstream effects, clarifying how metabolic state is translated into specific cellular responses. nih.govrug.nl

Table 1: Selected Signaling Interactions of D-Fructose-1,6-Diphosphate (FBP)

Interacting Protein/PathwayOrganism/Cell TypeObserved Effect of FBPReference
Pyruvate Kinase M2 (PKM2)MyoblastsInduces PKM2 tetramerization, stabilizing MyoD by sequestering Huwe1. biorxiv.org
Aldehyde Dehydrogenase 2 (ALDH2)Human CellsInhibits ALDH2 activity, leading to increased ROS and mitochondrial fragmentation. nih.gov
Ras (via SOS1)Yeast, Human CellsActivates Ras signaling by promoting the dissociation of the Sos1/H-Ras complex. researchgate.netnih.gov
FRUCTOSE INSENSITIVE1 (FINS1/FBPase)Arabidopsis thalianaMediates fructose signaling, potentially independent of catalytic activity. plos.org
CggR Transcription FactorBacteriaModulates the interaction of CggR with its DNA operator at millimolar concentrations. rug.nl
Phosphoglycerate Mutase 1 (PGAM1)Human CellsActs as a phosphate (B84403) donor to activate PGAM1 through histidine phosphorylation. nih.gov

Advancements in Structural and Computational Modeling of Enzyme-Ligand Interactions

Significant progress in understanding FBP's roles will be driven by advancements in structural biology and computational modeling. High-resolution crystal structures of enzymes that bind FBP, particularly FBPase, are providing unprecedented insight into their catalytic and allosteric mechanisms. nih.govpnas.org

For example, comparative structural analysis of Leishmania major FBPase in its apoenzyme form, in complex with manganese and phosphate, and in complex with the allosteric inhibitor AMP, has revealed a detailed mechanism of inhibition. nih.gov These studies show how AMP binding triggers a major conformational change, rotating the dimer pairs of the tetramer and locking the enzyme in an inactive state. nih.gov Such species-specific differences in the allosteric site, when compared to human FBPase, present opportunities for the design of targeted therapeutics. nih.gov

Computational homology modeling is another powerful tool being employed. The 3D structure of red-eared slider turtle FBPase has been predicted using the SWISS-MODEL server, based on the human liver FBPase crystal structure. nih.gov This in silico approach allows for the visualization of the enzyme in the presence of FBP and metal ions like Mg²⁺, helping to interpret kinetic data and understand how post-translational modifications, such as phosphorylation, might regulate enzyme activity during states like anoxia. nih.govmdpi.com

Future research will likely combine these techniques. Cryo-electron microscopy (cryo-EM) will enable the study of larger, more complex assemblies involving FBP and its interacting proteins in near-native states. Integrating structural data with molecular dynamics simulations will allow researchers to model the dynamic process of ligand binding, conformational changes, and allosteric information transmission within enzymes like FBPase. researchgate.net A deeper understanding of how FBP and its structural analog, fructose 2,6-bisphosphate, differentially regulate enzymes like phosphofructokinase and FBPase at an atomic level remains a key objective. pnas.orgnih.gov These computational and structural approaches are essential for moving from static pictures to a dynamic understanding of enzyme-ligand interactions and for facilitating rational drug design. researchgate.netnih.gov

Table 2: Structural and Computational Insights into FBPase

Organism/Enzyme SourceMethodKey FindingsReference
Pig Kidney Cortex FBPaseX-ray Crystallography (2.8 Å)Revealed a tetrameric structure with distinct binding sites for AMP and fructose 2,6-bisphosphate, with the latter shared between two monomers. pnas.org
Leishmania major FBPaseX-ray CrystallographyDemonstrated that AMP binding induces a 18° rotation of dimer pairs, leading to an inactive T-state conformation. Identified a species-specific effector loop. nih.gov
Red-Eared Slider Turtle Liver FBPaseHomology Modeling (in silico)Predicted the 3D structure based on human FBPase, facilitating the study of regulatory mechanisms during anoxia. nih.gov
Sulfolobus tokodaii FBP Aldolase (B8822740)/PhosphataseX-ray CrystallographyShowed that a single active site can catalyze two distinct reactions (aldol condensation and dephosphorylation) through substrate-induced conformational changes. researchgate.net

Development of Innovative Research Tools for Comprehensive D-Fructose-1,6-Diphosphate Metabolism Studies

To fully comprehend the dynamic and multifaceted role of FBP, the development of innovative research tools is paramount. Traditional methods often rely on the analysis of cell lysates, which provides a static snapshot of metabolite levels and protein interactions. New technologies are emerging that allow for real-time monitoring and global profiling in living cells.

One such advancement is the creation of genetically encoded fluorescent biosensors. "HYlight" is a ratiometric biosensor designed to specifically monitor the dynamics of FBP in living cells. nih.gov With an affinity of approximately 1 µM for FBP, this tool can track changes in FBP levels linked to glycolysis in real-time within different cellular compartments. Its application in liver cancer cells has shown its potential to identify cells with heightened glycolytic activity, which could help uncover metabolic pathways altered in the early stages of disease. nih.gov

Another powerful approach is chemoproteomics, which aims to globally identify metabolite-protein interactions within their native cellular environment. A recently developed chemoproteomic protocol has been used to capture the FBP interactome in living cells. nih.gov This method successfully identified known FBP targets like PKM2 and also uncovered novel interactions, such as the inhibitory binding of FBP to ALDH2. nih.gov Similarly, thermal proteome profiling (TPP) has been employed to profile FBP-interacting proteins, leading to the discovery that FBP can act as a phosphate donor to activate phosphoglycerate mutase 1 (PGAM1). nih.gov

These innovative tools provide a more dynamic and comprehensive view of FBP metabolism and signaling. Future directions will involve refining these tools for higher sensitivity and specificity, developing biosensors for related metabolites to study pathway flux, and combining these techniques with other 'omics' approaches (e.g., transcriptomics, metabolomics) for a systems-level understanding of how FBP integrates metabolic status with cellular function. nih.govnih.gov

Table 3: Innovative Tools for Studying FBP Metabolism

Tool/TechniqueDescriptionKey Application/DiscoveryReference
HYlight BiosensorA genetically encoded, ratiometric fluorescent biosensor for FBP.Real-time monitoring of FBP dynamics in living liver cancer cells, distinguishing glycolytic from gluconeogenic changes. nih.gov
Chemoproteomic ProfilingA protocol to capture and identify FBP-interacting proteins in living cells.Identified known targets (PKM2) and novel interactions (inhibition of ALDH2 by FBP). nih.gov
Thermal Proteome Profiling (TPP)A method to identify protein-ligand interactions based on changes in protein thermal stability.Revealed that FBP acts as a phosphate donor to activate PGAM1 via histidine phosphorylation. nih.gov

Further Exploration of D-Fructose-1,6-Diphosphate's Role in Specific Cellular and Organismal Contexts and Physiological Adaptations (e.g., anoxia, hibernation)

A crucial future direction is to investigate the role of FBP and its regulatory enzymes in specific physiological and adaptive contexts, particularly in organisms that endure extreme environmental conditions. These studies can reveal fundamental principles of metabolic control.

Anoxia (absence of oxygen) tolerance is a prime example. In the red-eared slider turtle, an animal capable of surviving prolonged periods without oxygen, the regulation of FBPase is critical for managing metabolic rate depression. nih.govmdpi.com During anoxia, turtle liver FBPase shows decreased maximal activity and is suppressed via post-translational modifications like threonine phosphorylation. nih.gov This inhibition of gluconeogenesis is a key adaptation to conserve energy when only anaerobic glycolysis is possible. nih.govmdpi.com Similarly, studies in maize leaves under hypoxia show that the expression of fructose-1,6-bisphosphate aldolase genes is dynamically regulated, in part by microRNAs like miR775, to adapt cellular metabolism to low-oxygen conditions. mdpi.com

The role of FBP-metabolizing enzymes in thermal homeostasis is another exciting area. The muscle isotype of FBPase, Fbp2, has been implicated in thermogenesis. nih.gov It is hypothesized that a "futile cycle" between phosphofructokinase and Fbp2, where FBP is continuously cycled back to fructose-6-phosphate (B1210287), generates heat. The activity of Fbp2 is known to increase in response to cold challenges, and research using knockout mice is beginning to clarify its direct contribution to muscle thermogenesis. nih.gov This has clear implications for understanding metabolic adaptations during hibernation, a state characterized by both reduced body temperature and metabolic suppression.

Furthermore, FBP itself has been shown to have protective effects in certain contexts. In primary cultures of astrocytes, the presence of FBP in the culture medium protected the cells from hypoxic damage, preventing cell edema and the release of lactate (B86563) dehydrogenase. nih.gov This suggests a role beyond simple energy supply, although the exact mechanism remains to be fully elucidated. nih.gov Future research will likely explore these protective and adaptive roles in greater detail across a wider range of organisms and stress conditions, from hypoxia and cold stress to other metabolic challenges. nih.govnih.gov

Table 4: Role of FBP and Related Enzymes in Physiological Adaptations

Organism/Cell TypeConditionKey Enzyme(s)Observed Role/RegulationReference
Red-Eared Slider TurtleAnoxiaFructose-1,6-bisphosphatase (FBPase)FBPase activity is suppressed by phosphorylation, inhibiting gluconeogenesis to conserve energy. nih.govmdpi.com
Mouse Skeletal MuscleCold StressFructose-1,6-bisphosphatase 2 (Fbp2)Fbp2 participates in a futile cycle with phosphofructokinase, contributing to thermogenesis. nih.gov
Rat AstrocytesHypoxiaNot specifiedExogenous FBP protects cells from hypoxic damage and edema. nih.gov
Maize (Zea mays)HypoxiaFructose-1,6-bisphosphate Aldolase (Aldo1, Aldo2)Expression of aldolase isoenzymes is regulated by miR775 to adapt glycolysis to low oxygen. mdpi.com
White Shrimp (Litopenaeus vannamei)HypoxiaPhosphofructokinase, FBPaseExpression is regulated by Hypoxia-Inducible Factor 1 (HIF-1) to manage energy needs. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended storage and reconstitution protocols for D-fructose-1,6-diphosphate magnesium salt to ensure stability in enzymatic assays?

  • Methodological Answer : Store the compound at –20°C in airtight, desiccated containers to prevent hydrolysis or degradation . For reconstitution, use 30% glycerol or 30 mM solutions in deionized water to maintain solubility and activity. Avoid repeated freeze-thaw cycles, as this may alter phosphorylation states or introduce contaminants .

Q. How does this compound function as a substrate in glycolysis studies, and what experimental controls are critical?

  • Methodological Answer : This compound is a key intermediate in glycolysis, serving as a substrate for aldolase and phosphofructokinase. In enzymatic assays, include controls such as:

  • Blank reactions without the magnesium salt to confirm substrate specificity.
  • Parallel assays with sodium or calcium salts (e.g., trisodium or dicalcium salts) to compare ion-dependent enzyme kinetics .
  • pH stabilization at 7.6 (using Tris-HCl or HEPES buffers) to mimic physiological conditions .

Q. What analytical methods are suitable for quantifying this compound purity and detecting contaminants?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a refractive index detector or enzymatic assays coupled with NADH/NADPH-linked spectrophotometric detection. Validate purity by assessing free phosphate levels (≤5%) and residual glucose-6-phosphate/fructose-6-phosphate (≤4%) via enzymatic oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzyme kinetic data when using different salt forms (e.g., magnesium vs. sodium) of D-fructose-1,6-diphosphate?

  • Methodological Answer :

  • Ion-Specific Effects : Compare KmK_m and VmaxV_{max} values across salt forms, as magnesium ions may act as cofactors for certain enzymes (e.g., phosphofructokinase). Use chelating agents (e.g., EDTA) to isolate ion-specific effects .
  • Contaminant Screening : Verify salt-specific contaminants (e.g., calcium ions in magnesium salt batches) using atomic absorption spectroscopy .
  • Buffer Compatibility : Ensure ionic strength and pH are consistent across assays to avoid confounding variables .

Q. What experimental designs are optimal for studying the role of this compound in hypoxia-induced metabolic reprogramming?

  • Methodological Answer :

  • In Vitro Models : Treat cultured cells under hypoxia (1% O₂) and measure glycolytic flux via extracellular acidification rate (Seahorse XF Analyzer). Include a control group with TP53-Induced Glycolysis and Apoptosis Regulator (TIGAR) knockdown to assess fructose-2,6-bisphosphate cross-talk .
  • Isotopic Tracing : Use 13C^{13}\text{C}-labeled this compound to track carbon flux into downstream metabolites (e.g., glyceraldehyde-3-phosphate) via LC-MS .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions during long-term experiments?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound at 25°C, 37°C, and 45°C in buffers ranging from pH 6.0 to 8.0. Monitor degradation via HPLC and quantify intact compound using peak area analysis .
  • Stabilizers : Test additives like 30% glycerol or 1 mM MgCl₂ to mitigate hydrolysis at elevated temperatures .

Data Interpretation & Technical Challenges

Q. How should researchers address conflicting results in studies measuring the impact of this compound on reactive oxygen species (ROS) levels?

  • Methodological Answer :

  • Dose-Response Curves : Use a gradient of magnesium salt concentrations (0.1–10 mM) to identify biphasic effects on ROS .
  • Antioxidant Controls : Include ROS scavengers (e.g., N-acetylcysteine) to distinguish direct vs. indirect effects of the compound .
  • Cell-Type Specificity : Validate findings across multiple cell lines, as glycolytic dependencies vary (e.g., cancer vs. primary cells) .

Q. What strategies mitigate batch-to-batch variability in commercial this compound preparations?

  • Methodological Answer :

  • Supplier Certification : Request certificates of analysis (CoA) detailing purity (>85%), heavy metal content (≤20 ppm Pb), and moisture levels (≤20%) .
  • In-House Validation : Perform enzymatic activity assays (e.g., aldolase cleavage) to confirm substrate functionality before large-scale experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.